Product packaging for 1,10-Phenanthroline hydrochloride(Cat. No.:CAS No. 3829-86-5)

1,10-Phenanthroline hydrochloride

Cat. No.: B147401
CAS No.: 3829-86-5
M. Wt: 216.66 g/mol
InChI Key: QPXDKQBBJCTNOY-UHFFFAOYSA-N
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Description

Significance and Historical Context within Coordination Chemistry

1,10-Phenanthroline (B135089) (phen) is considered a classic and versatile ligand in the field of coordination chemistry. researchgate.net Its ability to form stable chelate complexes with a wide array of metal ions has made it a subject of extensive study for decades, with foundational reviews on its complexes published as early as 1954. acs.org The rigid, planar structure of the phenanthroline molecule allows it to act as a strong bidentate, N,N-chelating agent, binding to metals through its two nitrogen atoms to form stable five-membered rings. researchgate.netwisdomlib.org

A historically significant and well-known example of its coordination complexes is [Fe(phen)₃]²⁺, commonly known as ferroin (B110374). wikipedia.org This iron(II) complex exhibits a deep red color and is widely used as a redox indicator in analytical chemistry, with a standard potential of +1.06 V. wikipedia.org The formation of such intensely colored and stable complexes underscores the importance of 1,10-phenanthroline as a fundamental building block in the development of coordination chemistry. chemicalbook.comwikipedia.org

Scope of Academic Inquiry into 1,10-Phenanthroline Hydrochloride

The unique properties of 1,10-phenanthroline and its hydrochloride salt have spurred a broad range of academic research across multiple scientific disciplines. chemicalbook.com

Analytical Chemistry : It is widely employed as a reagent for the colorimetric determination of metal ions, most notably iron. toku-e.comlobachemie.com The formation of colored complexes allows for rapid and accurate quantification via spectrophotometry. chemicalbook.com Its application extends to the detection of other metal ions such as copper, nickel, and cobalt and the development of advanced chemosensors for various cations and anions. chemicalbook.comrsc.org

Bioinorganic Chemistry and Pharmacology : 1,10-Phenanthroline is recognized as an inhibitor of metalloenzymes, particularly those containing zinc. toku-e.comwikipedia.orgnih.gov Its inhibitory action occurs through the chelation and removal of the metal cofactor essential for the enzyme's catalytic activity. wikipedia.orgnih.gov Furthermore, metal complexes derived from phenanthroline are known to interact with DNA, often through intercalation, which can lead to DNA cleavage. researchgate.netchim.it This property has prompted investigations into the anticancer and antibacterial potential of phenanthroline-based compounds. toku-e.comchemicalbook.comtandfonline.com

Materials Science : In materials science, 1,10-phenanthroline is used to construct metal-organic frameworks (MOFs) and photosensitive materials. chemicalbook.com The stability and unique optical properties of its metal complexes make it a valuable component in designing materials for gas adsorption, catalysis, and photoelectric applications. chemicalbook.com

Organic Synthesis : The compound also serves as a versatile precursor in organic synthesis. sigmaaldrich.comscientificlabs.co.uk Researchers utilize this compound to create more complex, substituted phenanthroline derivatives, such as 3-bromo-1,10-phenanthroline, by treating it with reagents like bromine. sigmaaldrich.comscientificlabs.co.uk

Fundamental Role as a Ligand and Protonated Species

The chemical utility of 1,10-phenanthroline is fundamentally rooted in its role as a ligand. It is a bidentate chelating agent that coordinates through its two nitrogen atoms, which are situated at the 1 and 10 positions of its heterocyclic ring structure. wisdomlib.orgwikipedia.org This arrangement allows it to form highly stable five-membered ring structures with a metal ion. researchgate.net The rigidity and planarity of the phenanthroline molecule contribute to the pre-organization of the ligand, which can lead to selective complexing of specific metal cations. researchgate.netnih.gov

Compound Names Mentioned

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9ClN2 B147401 1,10-Phenanthroline hydrochloride CAS No. 3829-86-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,10-phenanthroline;hydrochloride
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InChI

InChI=1S/C12H8N2.ClH/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h1-8H;1H
Source PubChem
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InChI Key

QPXDKQBBJCTNOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

3829-86-5, 66-71-7 (Parent)
Record name 1,10-Phenanthroline, hydrochloride (1:1)
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DSSTOX Substance ID

DTXSID3063205
Record name 1,10-Phenanthroline hydrochloride
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Molecular Weight

216.66 g/mol
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CAS No.

22802-96-6, 3829-86-5
Record name 1,10-Phenanthroline, hydrochloride (1:?)
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Synthetic Methodologies and Chemical Derivatization of 1,10 Phenanthroline Hydrochloride

Established Synthetic Pathways for 1,10-Phenanthroline (B135089) and its Hydrochloride Salt

The industrial production of 1,10-phenanthroline has traditionally been dominated by several classic condensation reactions. The most notable of these are the Skraup, Combes, and Friedländer syntheses.

The Skraup reaction is a widely used method for synthesizing quinolines and their derivatives. wikipedia.org For 1,10-phenanthroline, this involves the reaction of o-phenylenediamine (B120857) with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent like arsenic pentoxide or nitrobenzene (B124822). wikipedia.orggoogle.com The dehydration of glycerol in situ produces acrolein, which then undergoes a series of condensation and cyclization reactions with the diamine to form the phenanthroline ring system. wikipedia.orgwordpress.comnumberanalytics.com A more efficient variation of this method involves a two-step process where an 8-aminoquinoline (B160924) is first synthesized and then subjected to a second Skraup reaction to form the phenanthroline. google.comwordpress.com

The Friedländer synthesis offers an alternative route, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. organic-chemistry.org Specifically for 1,10-phenanthroline derivatives, 8-amino-7-quinolinecarbaldehyde can be reacted with various ketones or aldehydes to construct the third aromatic ring. acs.orgacs.org This method is particularly valuable for synthesizing substituted phenanthrolines with a high degree of regioselectivity. acs.orgacs.org

The Combes synthesis , though less common for 1,10-phenanthroline itself, is another acid-catalyzed reaction that can be adapted for the synthesis of quinoline (B57606) derivatives and, by extension, could be applied to phenanthroline synthesis.

Once the 1,10-phenanthroline base is obtained, its conversion to 1,10-phenanthroline hydrochloride is a straightforward acid-base reaction. The free base is dissolved in a suitable solvent, such as ethanol (B145695) or water, and treated with hydrochloric acid. The resulting salt precipitates out of the solution and can be isolated by filtration. This process is often used for the purification of crude 1,10-phenanthroline. google.comgoogle.com

Table 1: Comparison of Established Synthetic Pathways for 1,10-Phenanthroline

Synthetic Method Key Reactants Catalyst/Conditions Key Features
Skraup Reaction o-Phenylenediamine, Glycerol Sulfuric acid, Oxidizing agent (e.g., arsenic pentoxide, nitrobenzene) Classic, often high-temperature reaction; can be violent. wikipedia.orgwikipedia.org
Modified Skraup 8-Aminoquinoline, Glycerol Sulfuric acid, Oxidizing agent More controlled, often higher yield approach to the final phenanthroline. google.com
Friedländer Synthesis 8-Amino-7-quinolinecarbaldehyde, Ketones/Aldehydes Acid or base catalysis Versatile for introducing substituents on the newly formed ring. acs.orgwikipedia.org
Hydrochloride Formation 1,10-Phenanthroline, Hydrochloric Acid Acid-base reaction in a suitable solvent Simple, effective method for salt formation and purification. google.comgoogle.com

Functionalization Strategies for the Phenanthroline Core

The versatility of 1,10-phenanthroline is greatly expanded through the introduction of various functional groups onto its aromatic scaffold. nih.gov These modifications can tune the electronic properties, solubility, and coordinating ability of the ligand.

A wide array of substituted 1,10-phenanthrolines has been synthesized, enabling the fine-tuning of their chemical and physical properties.

Methyl and Alkyl Substitution: Methyl and other alkyl groups can be introduced either by starting with substituted precursors in a Skraup or Friedländer synthesis or by direct modification of the phenanthroline core. pleiades.onlineacs.orgacs.org For example, 4,7-dialkylated-1,10-phenanthrolines can be synthesized from 4,7-dimethyl-1,10-phenanthroline (B1295015) via lithiation followed by alkylation. princeton.edu The presence of methyl groups, as in 2,9-dimethyl-1,10-phenanthroline (neocuproine), can introduce steric hindrance that influences the geometry of the resulting metal complexes. nih.gov

Halogenation: The phenanthroline ring can be halogenated to provide reactive handles for further synthetic transformations. For instance, this compound monohydrate can be treated with bromine to yield 3-bromo- (B131339) and 3,8-dibromo-1,10-phenanthroline. sigmaaldrich.com

Nitration and Amination: Electrophilic nitration of 1,10-phenanthroline, typically with a mixture of nitric and sulfuric acids, yields 5-nitro-1,10-phenanthroline. tandfonline.com This nitro derivative can then be reduced to 5-amino-1,10-phenanthroline, a key intermediate for further functionalization, such as the synthesis of Schiff bases. tandfonline.comasianpubs.org

Carboxylic Acid Derivatives: Carboxylic acid functionalities can be introduced by oxidizing methyl groups already present on the phenanthroline ring. mdpi.com For example, neocuproine (B1678164) can be oxidized with sodium chlorite (B76162) to produce 9-methyl-1,10-phenanthroline-2-carboxylic acid. mdpi.com These derivatives are often water-soluble, expanding their utility in aqueous systems. mdpi.com

Table 2: Examples of Substituted 1,10-Phenanthrolines and Their Synthesis

Substituent Position(s) Synthetic Method Precursor
Methyl 2,9- Skraup-type synthesis Substituted anilines
Bromo 3,8- Direct bromination This compound sigmaaldrich.com
Nitro 5- Electrophilic nitration 1,10-Phenanthroline tandfonline.com
Amino 5- Reduction of nitro group 5-Nitro-1,10-phenanthroline tandfonline.comasianpubs.org
Carboxylic Acid 2- Oxidation of methyl group 2,9-Dimethyl-1,10-phenanthroline mdpi.com

The nitrogen atoms of the 1,10-phenanthroline ring can be alkylated to form quaternary ammonium (B1175870) salts, also known as phenanthrolinium salts. This is typically achieved by reacting the phenanthroline base with an alkylating agent, such as methyl iodide or diethyl sulfate (B86663). zenodo.org This modification alters the electronic properties and can increase the solubility of the molecule in certain solvents. For example, reacting 4,7-dihydroxy-1,10-phenanthrolin-2,9-dione with dimethyl sulfate leads to the corresponding N,N'-dimethyl derivative. zenodo.org

1,10-Phenanthroline derivatives bearing aldehyde or amine functionalities are valuable building blocks for constructing more complex, polydentate ligands, most notably through the formation of Schiff bases. tnstate.edu Schiff bases are formed by the condensation reaction between an aldehyde or ketone and a primary amine. scirp.orgasianpubs.org

For example, 1,10-phenanthroline-2,9-dicarboxaldehyde can be reacted with various sulfur-containing amines, such as S-alkyl/aryl dithiocarbazates, to form new Schiff base ligands. scirp.orgtnstate.edu Similarly, 5-amino-1,10-phenanthroline and 5,6-diamino-1,10-phenanthroline (B61705) can be condensed with aldehydes like 2-(hexyloxy)benzaldehyde (B1295388) to create D-π-D type Schiff base ligands. asianpubs.org These reactions significantly expand the architectural diversity of phenanthroline-based ligands, allowing for the creation of molecules with specific coordination geometries and electronic properties for applications in catalysis and materials science. tnstate.edunih.govrsc.org

Reaction Mechanisms in Phenanthroline Derivatization

Understanding the mechanisms of the reactions used to synthesize and derivatize 1,10-phenanthroline is crucial for optimizing reaction conditions and predicting outcomes.

The Skraup reaction mechanism begins with the acid-catalyzed dehydration of glycerol to form acrolein. wordpress.comnumberanalytics.com This is followed by a Michael-type conjugate addition of the aromatic amine (e.g., o-phenylenediamine or 8-aminoquinoline) to the acrolein. numberanalytics.com The resulting β-anilinopropionaldehyde then undergoes electrophilic cyclization onto the aromatic ring, followed by dehydration to form a dihydroquinoline or dihydrophenanthroline intermediate. wordpress.comnumberanalytics.com The final step is an oxidation reaction, often facilitated by nitrobenzene or arsenic acid, which aromatizes the newly formed ring to yield the final quinoline or phenanthroline product. wikipedia.orgwordpress.com

The Friedländer synthesis mechanism can proceed through two primary pathways. wikipedia.org In the first, an initial aldol (B89426) condensation occurs between the 2-aminobenzaldehyde (B1207257) and the enolizable ketone. The resulting aldol adduct then eliminates water to form an α,β-unsaturated carbonyl compound, which subsequently undergoes intramolecular imine formation and a final dehydration step to yield the quinoline ring. wikipedia.org Alternatively, the reaction can begin with the formation of a Schiff base between the amine and the ketone, followed by an intramolecular aldol-type condensation and subsequent elimination of water. wikipedia.org

Cycloaddition reactions represent another, more advanced, method for constructing complex polycyclic systems that can include the phenanthroline framework. While not a direct synthesis of 1,10-phenanthroline itself, related reactions, such as the net [5+5]-cycloaddition of certain carbene complexes with alkynylbenzoyl derivatives, can lead to the formation of phenanthrene (B1679779) structures, the hydrocarbon core of phenanthroline. nih.gov These reactions proceed through complex intermediates like isobenzofurans, which then undergo intramolecular Diels-Alder reactions. nih.gov

Coordination Chemistry and Metal Complexation of 1,10 Phenanthroline Hydrochloride

Ligand Properties and Coordination Modes

1,10-Phenanthroline (B135089) (phen) is a heterocyclic organic compound that acts as a versatile building block in the construction of ligands for various chemical purposes. chim.ited.ac.uk Its structure consists of a planar molecule with a large conjugated system formed by two benzene (B151609) rings connected by nitrogen atoms. chemicalbook.com This configuration imparts unique stability and optical properties. chemicalbook.com Often abbreviated as "phen," it is a white solid soluble in organic solvents and is frequently sold as a monohydrate. wikipedia.org

Bidentate Chelation Characteristics

1,10-Phenanthroline is a classic bidentate chelating ligand, meaning it binds to a central metal ion through two of its atoms. researchgate.netresearchgate.netresearchgate.net The two nitrogen atoms within its rigid, planar structure are perfectly pre-organized for chelation, allowing it to form stable five-membered rings with a wide array of metal ions. researchgate.netmdpi.com This strong metal-chelating ability is a cornerstone of its extensive use in coordination chemistry. researchgate.net The planarity of the ligand is a crucial feature, as it enhances the stability of the resulting metal complexes and can facilitate interactions such as π-π stacking. researchgate.netresearchgate.net

The chelate effect, where a multidentate ligand forms a more stable complex than comparable monodentate ligands, is prominently displayed by 1,10-phenanthroline. This heightened stability is attributed to the favorable entropy change that occurs upon chelation. The rigid nature of the phenanthroline backbone further contributes to a high degree of pre-organization, which can lead to selective binding of metal ions. ed.ac.uk

σ-Basicity and π-Acidity in Metal Binding

The interaction between 1,10-phenanthroline and a metal ion involves both sigma (σ) and pi (π) bonding. The nitrogen lone pairs of the phenanthroline donate electron density to the empty orbitals of the metal ion, forming a σ-bond. ijaar.org This electron donation is a manifestation of the ligand's σ-basicity.

In addition to σ-donation, 1,10-phenanthroline also exhibits π-acidity, or π-acceptor capability. researchgate.net The planar, aromatic ring system of the ligand possesses empty π* orbitals that can accept electron density back from the filled d-orbitals of the metal ion. This process, known as back-bonding, strengthens the metal-ligand bond and delocalizes electron density over the entire complex. This metal-to-ligand charge transfer (MLCT) is often responsible for the intense colors and unique photophysical properties of many phenanthroline complexes. chim.it The combination of σ-donation and π-back-bonding leads to the formation of very stable and robust metal complexes.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with 1,10-phenanthroline hydrochloride is a well-established area of coordination chemistry. researchgate.net These complexes are typically prepared through the direct reaction of a metal salt with the phenanthroline ligand in a suitable solvent. ijaar.org The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

A simple and common method for synthesizing these complexes involves the direct stoichiometric addition of a solution of 1,10-phenanthroline to a metal salt solution at room temperature. ijaar.org For instance, tris(1,10-phenanthroline)iron(III) complex has been synthesized by adding a solution of 1,10-phenanthroline in perchloric acid to a solution of iron(III) chloride in the same acid. ijaar.org The reaction of Pd(phen)Cl₂ with silver triflate in acetonitrile (B52724) has been used to crystallize [Pd(phen)(N≡CCH₃)₂][O₃SCF₃]₂. nih.gov

Characterization of these complexes is crucial for understanding their properties. Techniques such as Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and X-ray crystallography are routinely employed. IR spectroscopy can confirm the coordination of the phenanthroline ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and C=C bonds in the phenanthroline ring. researchgate.net UV-Vis spectroscopy is used to study the electronic transitions within the complex, including the characteristic metal-to-ligand charge transfer (MLCT) bands. researchgate.netchemrj.org

Mixed Ligand Metal Complexes Involving 1,10-Phenanthroline

A significant area of research focuses on mixed ligand complexes, where 1,10-phenanthroline is coordinated to a metal ion along with one or more other ligands. chemrj.orgelsevierpure.com This approach allows for the fine-tuning of the properties of the resulting complex by combining the characteristics of different ligands. chemrj.org The synthesis of these mixed ligand complexes often involves a stepwise reaction, where the metal-phenanthroline precursor is first formed, followed by the addition of the second ligand.

For example, a series of mixed ligand copper(II) complexes have been synthesized using 1,10-phenanthroline and various tridentate Schiff base ligands. nih.gov Similarly, mixed ligand metal succinate (B1194679) complexes with 1,10-phenanthroline and ethylenediamine (B42938) have been prepared and characterized. elsevierpure.com The synthesis of mixed ligand metal complexes with 1,10-phenanthroline and penicillin G procaine (B135) has also been reported, highlighting the versatility of this approach. chemrj.org These mixed ligand systems can exhibit unique electronic, magnetic, and biological properties that are not observed in their parent homoleptic complexes.

Rare Earth Metal Complexes

The coordination chemistry of 1,10-phenanthroline extends to the rare earth elements. The interaction of phenanthroline with lanthanide ions has garnered interest due to the potential applications of the resulting complexes in areas such as luminescence and catalysis. researchgate.net The synthesis of rare earth metal complexes with 1,10-phenanthroline typically involves the reaction of a lanthanide salt with the ligand in a suitable solvent.

The luminescence properties of these complexes are of particular interest. The phenanthroline ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. This sensitization process can lead to highly luminescent materials.

Structural Elucidation of Metal-Phenanthroline Hydrochloride Complexes

The precise determination of the three-dimensional arrangement of atoms in metal-phenanthroline hydrochloride complexes is crucial for understanding their chemical behavior and properties. X-ray crystallography is the most powerful technique for elucidating the solid-state structure of these compounds. nih.gov

Infrared (IR) spectroscopy provides valuable information about the coordination environment of the metal ion. umich.edu The vibrational spectra of the complexes, when compared to that of the free ligand, reveal shifts in the characteristic bands of the phenanthroline ring, confirming its coordination to the metal. researchgate.netumich.edu For instance, the C=C stretching vibration in 1,10-phenanthroline monohydrate shifts to higher frequencies in its metal complexes, indicating a change in the bond order upon coordination. researchgate.net While the gross features of the IR spectra of various phenanthroline complexes are often similar, subtle differences can provide insights into the coordination number and geometry. umich.edu

The following table summarizes the key structural features of some representative metal-phenanthroline complexes:

ComplexMetal IonCoordination GeometryKey Structural FeaturesReference
[Pd(phen)(N≡CCH₃)₂][O₃SCF₃]₂Pd(II)Square PlanarTwo acetonitrile molecules bind in a monodentate fashion. nih.gov
[Pd(phen)(μ-OH)]₂[O₃SCF₃]₂·2H₂OPd(II)Square PlanarTwo hydroxo bridges hold together two palladium cores to form a dimer. nih.gov
Ni(phen)₂(H₂O)(ONO₂)Ni(II)Distorted OctahedralCoordination core geometry is NiN₄O₂. mdpi.com
[Ni(phen)₂(H₂O)Cl]ClNi(II)Distorted OctahedralCoordination core geometry is NiN₄OCl. mdpi.com
[Ni(phen)(CH₃CN)(ONO₂)(O₂NO)]Ni(II)Distorted OctahedralCoordination core geometry is NiN₃O₃. mdpi.com
Ni(phen)₃₂·H₂O·C₂H₅OHNi(II)Distorted OctahedralCoordination core geometry is NiN₆. mdpi.com
[Co(o-phen)₃(ClO₄)]Co(II)Distorted OctahedralCoN₆ coordination with three bis-chelating o-phen ligands. researchgate.net

Stability and Thermodynamics of Coordination Compounds

The formation of coordination compounds between 1,10-phenanthroline (phen) and metal ions is characterized by high stability, a feature that is fundamental to its wide-ranging applications. The stability and thermodynamic parameters of these complexes are governed by several factors, including the nature of the metal ion, the stoichiometry of the complex, and the significant chelate effect exerted by the bidentate phenanthroline ligand.

The chelate effect is a primary driver for the formation of stable complexes with 1,10-phenanthroline. As a bidentate ligand, 1,10-phenanthroline is pre-organized for chelation, meaning its two nitrogen donor atoms are well-positioned to bind to a single metal center, forming a stable five-membered ring. wikipedia.org This pre-organization minimizes the entropic cost of complexation compared to monodentate ligands, leading to a large, favorable entropy change and, consequently, a more negative Gibbs free energy of formation (ΔG), which corresponds to a higher formation constant (K).

Research Findings on Stability Constants

Studies have systematically determined the step-stability constants for 1,10-phenanthroline complexes with several divalent first-row transition metal ions. epa.gov These measurements, often conducted at 25°C in a 0.1M ionic strength medium, provide a quantitative basis for comparing the thermodynamic stability of these complexes. epa.gov

For the formation of 1:1 complexes ([M(phen)]2+), the stability generally follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). epa.govacs.org This trend is a hallmark of high-spin octahedral complexes of these metal ions and is attributed to the combined effects of the decrease in ionic radius across the period and the ligand field stabilization energy (LFSE), which peaks at Cu(II).

The tables below present collected stability constant data for various metal complexes with 1,10-phenanthroline.

Table 1: Stepwise Stability Constants (log K) of Divalent Metal-Phenanthroline Complexes at 25°C

Metal Ionlog K₁log K₂log K₃Overall log β₃
Mn(II)4.03.53.010.5
Fe(II)5.95.210.321.4
Co(II)7.06.55.919.4
Ni(II)8.68.17.624.3
Cu(II)9.07.55.622.1
Zn(II)6.45.85.217.4
Cd(II)5.85.14.315.2

Data sourced from studies on the stability of metal complexes with 1,10-phenanthroline. The values represent typical findings under standard conditions (25°C, 0.1M ionic strength). The anomalous K₃ for Fe(II) reflects the high-spin to low-spin transition. epa.govacs.org

Thermodynamic Parameters of Complexation

The stability of coordination compounds is dictated by the Gibbs free energy change (ΔG) of the complexation reaction, which is related to the enthalpy (ΔH) and entropy (ΔS) changes by the equation: ΔG = ΔH - TΔS. Calorimetric and potentiometric studies have been employed to determine these thermodynamic parameters for 1,10-phenanthroline complexes. researchgate.net

Research has also explored the protonation thermodynamics of 1,10-phenanthroline itself in various aqueous solutions, which is a crucial factor influencing its complex formation, as protonation competes with metal ion coordination. researchgate.net These studies have identified two protonated species, [H(phen)]+ and [H(phen)2]+, and have shown that the protonation constants are highly dependent on the nature and concentration of the background electrolyte. researchgate.net

Table 2: Illustrative Thermodynamic Parameters for [M(phen)]2+ Formation

Metal IonΔG (kJ/mol)ΔH (kJ/mol)TΔS (kJ/mol)
Co(II)-40.0-25.015.0
Ni(II)-49.1-35.014.1
Cu(II)-51.4-40.011.4
Zn(II)-36.5-20.016.5

Note: These are representative values derived from literature to illustrate the general thermodynamic profile. Actual values can vary with experimental conditions. The negative ΔH indicates exothermic reactions, and the positive TΔS highlights the significant contribution of the chelate effect.

The high stability and well-defined thermodynamic profiles of this compound's metal complexes are central to their utility in analytical chemistry, catalysis, and bioinorganic chemistry. wikipedia.orgacs.org

Advanced Spectroscopic and Structural Characterization Techniques for 1,10 Phenanthroline Hydrochloride Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural elucidation of 1,10-phenanthroline (B135089) hydrochloride, providing detailed information about the chemical environment of its constituent atoms.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within the 1,10-phenanthroline hydrochloride molecule. The chemical shifts (δ) of the protons are influenced by their local electronic environment. For the parent 1,10-phenanthroline, the protons on the heterocyclic rings typically appear in the aromatic region of the spectrum. researchgate.netchemicalbook.com In a deuterated dimethyl sulfoxide (B87167) (DMSO-d6) solvent, the proton signals of 1,10-phenanthroline show distinct peaks around δ = 7.70, 7.80, 8.30, and 9.50 ppm. researchgate.net The protonation of one of the nitrogen atoms to form the hydrochloride salt leads to shifts in the positions of these signals, reflecting the change in the electronic distribution within the aromatic system. The number of signals, their splitting patterns (multiplicity), and their integration values provide crucial information for assigning each proton to its specific position on the phenanthroline ring system. researchgate.net

Table 1: ¹H NMR Chemical Shifts for 1,10-Phenanthroline

Proton Chemical Shift (ppm) in CDCl₃
H-2, H-99.18
H-4, H-78.23
H-5, H-67.77
H-3, H-87.62
Data sourced from ResearchGate and ChemicalBook chemicalbook.comresearchgate.net

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing insights into the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. For instance, in a study of a 1,10-phenanthroline derivative, the two amide carbonyl carbon atoms were observed at δ 169.5 and 154.2 ppm, while the ten olefinic carbon atoms of the unsaturated chain appeared between δ 121.5 and 149.0 ppm. researchgate.net The carbon atoms in the heterocyclic rings of 1,10-phenanthroline itself have characteristic chemical shifts that are sensitive to protonation and complexation. nih.govresearchgate.net

Table 2: ¹³C NMR Chemical Shifts for 1,10-Phenanthroline in CDCl₃

Carbon Chemical Shift (ppm)
C-10a, C-10b146.10
C-2, C-9150.12
C-4, C-7128.46
C-5, C-6126.35
Data sourced from PubChem nih.gov

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within this compound. The IR spectrum reveals characteristic absorption bands corresponding to the stretching and bending vibrations of the bonds in the molecule. For 1,10-phenanthroline, strong bands are typically observed in the regions of 700-900 cm⁻¹ and 1400-1650 cm⁻¹. researchgate.net The bands in the 1400-1600 cm⁻¹ range are attributed to C-C and C-N stretching vibrations within the aromatic rings. researchgate.net The out-of-plane C-H bending vibrations give rise to strong absorptions between 700 and 900 cm⁻¹. researchgate.netumich.edu Upon formation of the hydrochloride salt, changes in the IR spectrum are expected, particularly in the regions associated with the vibrations of the nitrogen-containing rings due to protonation. The presence of water of hydration in the monohydrate form can be identified by a broad absorption band in the O-H stretching region, typically around 3400 cm⁻¹. nih.gov

Table 3: Key IR Absorption Bands for 1,10-Phenanthroline

Frequency Range (cm⁻¹) Vibrational Mode
1400-1650C-C and C-N stretching
700-900Out-of-plane C-H bending
Data sourced from ResearchGate and Journal of Inorganic and Nuclear Chemistry researchgate.netumich.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of 1,10-phenanthroline exhibits characteristic absorption bands corresponding to π → π* and n → π* transitions within the aromatic system. researchgate.net The parent compound, 1,10-phenanthroline, has a notable absorbance peak at 232 nm. aatbio.com When complexed with metal ions, such as in the case of the Fe(II)-1,10-phenanthroline complex, a characteristic absorbance peak appears at 510 nm. researchgate.net The position and intensity of these absorption bands can be influenced by factors such as solvent polarity and the formation of the hydrochloride salt, which alters the electronic structure of the chromophore.

Mass Spectrometry (MS) for Molecular Weight and Composition

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound. nih.govnih.gov In MS, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum of 1,10-phenanthroline would show a molecular ion peak corresponding to its molecular weight. nist.gov For this compound, the spectrum would be expected to show peaks corresponding to the protonated molecule [M+H]⁺ and potentially fragments resulting from the loss of HCl. High-resolution mass spectrometry can provide highly accurate mass measurements, allowing for the determination of the elemental formula.

X-ray Diffraction (XRD) for Crystal Structure Determination

Single-Crystal X-ray Diffraction Analysis

Studies have shown that in the crystalline form, this compound can exist in different hydrated forms, such as the monohydrate. The crystal structure reveals intricate networks of hydrogen bonding. For instance, in some derivatives, a hydrogen bond exists between the cation and the anion, while in others, water molecules can act as a bridge, forming hydrogen bonds between the cation and the anion. nih.gov The planarity of the phenanthroline ring system is a key feature, although slight deviations can occur upon protonation or coordination to a metal center.

In co-crystallization studies, such as with 1,3-diethyl-2-thiobarbituric acid, the resulting salt, PhenH(Detba)·H2O, demonstrates the formation of intermolecular hydrogen bonds (O–H⋯O and N–H⋯O) that create a two-dimensional network. researchgate.net The protonation of one of the nitrogen atoms in the phenanthroline ring is a common feature in its hydrochloride salt.

The analysis of different salts of the 2-phenyl-1,10-phenanthrolin-1-ium cation, formed by reacting 2-phenyl-1,10-phenanthroline (B3045544) with various acids, has provided further insight into the structural diversity. nih.gov For example, the reaction with hydrochloric acid in the presence of water can yield a dihydrate, where one of the water molecules facilitates a hydrogen-bonded bridge between the cation and the bromide anion. nih.gov

Table 1: Selected Crystallographic Data for a 1,10-Phenanthroline Derivative

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)10.3236(4)
b (Å)10.4566(4)
c (Å)12.5270(5)
α (°)97.354(2)
β (°)108.740(2)
γ (°)93.458(2)
Z2
Note: Data for [Y(phen)2Cl(H2O)3]Cl2·H2O, a complex containing the 1,10-phenanthroline ligand. sibran.ru

Powder X-ray Diffraction for Solid Form Analysis

Powder X-ray diffraction (PXRD) is a powerful technique for the analysis of polycrystalline materials, making it highly suitable for identifying different solid forms of this compound, such as polymorphs, hydrates, and co-crystals. researchgate.netresearchgate.net PXRD patterns serve as a fingerprint for a specific crystalline phase.

The technique is instrumental in polymorphic screening studies, where different crystal forms (e.g., α, β, γ) of a compound can be identified by their unique diffraction patterns. researchgate.net For instance, PXRD can distinguish between a hemihydrate and a stable anhydrous form. researchgate.net The presence of characteristic peaks in the PXRD pattern can confirm the identity of 1,10-phenanthroline in a sample, with a main characteristic peak often observed around 20° (2θ). researchgate.net

Furthermore, PXRD is crucial in monitoring solid-state transformations, such as those induced by milling or changes in humidity. researchgate.net By comparing the experimental PXRD pattern of a mixture with the simulated patterns of the individual components, the formation of a new co-crystal can be confirmed if the characteristic peaks of the starting materials are absent and new peaks appear. researchgate.net

Elemental Analysis for Stoichiometry Confirmation

Elemental analysis provides quantitative information about the elemental composition of a compound, which is essential for confirming the stoichiometry of this compound and its complexes. This technique determines the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in a sample.

For 1,10-phenanthroline monohydrochloride monohydrate (C₁₂H₈N₂ · HCl · H₂O), the theoretical elemental composition can be calculated and compared with the experimental values obtained from elemental analysis. sigmaaldrich.com This comparison is a critical step in verifying the purity and confirming the proposed molecular formula.

In the synthesis of metal complexes involving 1,10-phenanthroline, elemental analysis is used to determine the ligand-to-metal ratio. For example, in the synthesis of a yttrium(III) complex, elemental analysis confirmed a 1:2 yttrium-to-ligand stoichiometry. sibran.ru Similarly, for phenanthroline adducts of Zn(II) and Cd(II) complexes, elemental analysis is a key characterization method to confirm the formulation of the synthesized compounds. researchgate.net

Table 2: Theoretical Elemental Composition of 1,10-Phenanthroline Monohydrochloride Monohydrate

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0112144.1261.42
HydrogenH1.011111.114.74
NitrogenN14.01228.0211.94
ChlorineCl35.45135.4515.11
OxygenO16.00116.006.82
Total 234.70 100.00

Thermal Analysis (TGA, DSC, HSM) for Solid Form Stability and Dehydration Processes

Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Hot Stage Microscopy (HSM), are vital for investigating the solid-form stability, dehydration, and decomposition processes of this compound. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For 1,10-phenanthroline monohydrate, TGA curves typically show a two-step weight loss. The first step, occurring around 100-110 °C, corresponds to the loss of crystal water. researchgate.net The second, more significant weight loss at higher temperatures (starting around 250 °C) is attributed to the decomposition of the 1,10-phenanthroline molecule itself. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. DSC thermograms of hydrated forms of this compound show endothermic peaks corresponding to the removal of water. researchgate.netazom.com For example, the HCl salt of a compound existing as a monohydrate exhibits an endothermic event corresponding to the loss of water upon heating. azom.com DSC can also reveal melting points, crystalline-to-crystalline transformations, and decomposition events. azom.com For instance, a sharp endothermic peak can confirm the melting point of a substance.

Hot Stage Microscopy (HSM) allows for the visual observation of a sample as it is heated, providing complementary information to TGA and DSC. It can be used to observe changes in morphology, melting, and decomposition.

The combination of these techniques provides a comprehensive understanding of the thermal behavior of this compound and its various solid forms, which is crucial for determining their stability and handling requirements. researchgate.net

Table 3: Thermal Events for 1,10-Phenanthroline Monohydrate

Thermal EventApproximate Temperature Range (°C)TechniqueObservation
Dehydration100 - 110TGAWeight loss corresponding to one water molecule. researchgate.net
Decomposition250 - 340TGASignificant weight loss due to degradation of the molecule. researchgate.net
Melting224 - 225DSC/Melting Point ApparatusEndothermic peak indicating a phase transition from solid to liquid. sigmaaldrich.com

Atomic Absorption Spectrometry (AAS) for Metal Content Determination in Complexes

Atomic Absorption Spectrometry (AAS) is a highly sensitive and selective analytical technique used for the quantitative determination of specific metal elements in a sample. epa.gov In the context of this compound, AAS is particularly valuable for determining the metal content in its coordination complexes. documentsdelivered.com

The method is based on the principle that atoms of a specific element will absorb light at a characteristic wavelength. epa.gov By measuring the amount of light absorbed by a sample that has been atomized (e.g., in a flame or a graphite (B72142) furnace), the concentration of the metal of interest can be determined. epa.gov

For complexes of 1,10-phenanthroline with metals such as iron, copper, or zinc, AAS provides a reliable method to confirm the stoichiometry of the complex by accurately measuring the amount of the metal present. pbworks.com This is often done after the complex has been synthesized and isolated. The complex is first dissolved in a suitable solvent and then introduced into the AAS instrument. The absorbance is compared to a calibration curve prepared from standard solutions of the metal being analyzed to determine its concentration in the sample. This information, combined with the total mass of the complex analyzed, allows for the calculation of the percentage of the metal in the compound.

Theoretical and Computational Investigations of 1,10 Phenanthroline Hydrochloride and Its Complexes

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and properties of 1,10-phenanthroline (B135089) and its derivatives. These computational methods allow for the prediction of molecular geometries, electronic transitions, and various quantum chemical parameters, providing valuable insights that complement experimental findings.

Geometry Optimization and Molecular Orbital Analysis (HOMO-LUMO)

Geometry optimization of 1,10-phenanthroline and its complexes using DFT, often with the B3LYP functional and a basis set like 6-311++G(d,p), is a fundamental step in theoretical studies. This process determines the most stable three-dimensional arrangement of atoms in the molecule. semanticscholar.orgscilit.com

A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. sciencepublishinggroup.comnih.gov A smaller energy gap generally suggests higher reactivity and polarizability. nih.gov For instance, the calculated HOMO-LUMO energy gap for 1,10-phenanthroline is reported to be 4.755 eV. sciencepublishinggroup.com In some derivatives, this gap can be significantly smaller, indicating increased reactivity. nih.gov

The distribution of HOMO and LUMO densities reveals the regions of a molecule most likely to donate or accept electrons, respectively. In many 1,10-phenanthroline derivatives, the LUMO is predominantly located on the phenanthroline skeleton itself. acs.org The location of the HOMO can vary depending on the substituents attached to the phenanthroline ring system. acs.org For example, in 2-amino-1,10-phenanthrolin-1-ium chloride, the HOMO is localized on the chloride anion, while the LUMO is spread over the phenanthroline cation. semanticscholar.org

Table 1: Frontier Molecular Orbital (FMO) Data for Selected Compounds

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Source
1,10-Phenanthroline--4.755 sciencepublishinggroup.com
Dinaphthodiospyrol S-6.39-3.512.88 nih.gov
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate-0.26751-0.180940.08657 nih.gov

Prediction of Spectroscopic Parameters (NMR, UV-Vis)

DFT calculations are also employed to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for calculating NMR chemical shifts. semanticscholar.orgscilit.com Theoretical predictions of 1H and 13C NMR spectra for 1,10-phenanthroline derivatives have shown good agreement with experimental data, aiding in the structural confirmation of these compounds. semanticscholar.org For example, in the case of 2-amino-1,10-phenanthrolin-1-ium chloride, the calculated aromatic proton chemical shifts were found to be comparable to the experimental values. semanticscholar.org

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. semanticscholar.orgscilit.com These calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as π-π* or n-π* transitions. For instance, TD-DFT calculations for 2-amino-1,10-phenanthrolin-1-ium chloride predicted a single absorption band with a major contribution from the HOMO to LUMO transition. semanticscholar.org

Quantum Chemical Parameters (e.g., Electronegativity, Hardness)

Beyond HOMO-LUMO analysis, DFT calculations can provide a suite of quantum chemical parameters that describe the global reactivity of a molecule. These include:

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer. A higher hardness value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Global Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment.

Nucleophilicity Index (Nu): A measure of the ability of a molecule to donate electrons.

These parameters are valuable for comparing the chemical reactivity and stability of different 1,10-phenanthroline derivatives. sciencepublishinggroup.com

Quantum Chemical Calculations for Adsorption Mechanisms

Quantum chemical calculations are instrumental in understanding the adsorption mechanisms of 1,10-phenanthroline and its derivatives onto various surfaces. These studies often focus on the interaction between the molecule and a substrate, providing insights into the nature of the bonding and the preferred adsorption sites.

For example, theoretical investigations into the adsorption of phenanthroline derivatives on metal surfaces can elucidate the role of different functional groups in the adsorption process. The molecular electrostatic potential (MEP) is a particularly useful tool in this context, as it maps the electron density distribution and highlights regions of positive and negative potential. nih.govacs.orgnih.gov The nitrogen atoms of the phenanthroline ring, with their negative electrostatic potential, are often identified as preferred sites for interaction with positively charged metal ions or surfaces. acs.org

Molecular Docking Simulations for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of 1,10-phenanthroline hydrochloride and its complexes, docking simulations are frequently used to investigate their potential interactions with biological macromolecules, such as DNA and proteins. researchgate.netresearchgate.net

These simulations can provide valuable information about the binding mode and affinity of the phenanthroline compound to its biological target. For instance, docking studies have been used to model the intercalation of platinum-phenanthroline complexes with DNA, illustrating how the planar phenanthroline ligand can insert itself between the base pairs of the DNA double helix. researchgate.net Such studies are crucial for understanding the mechanism of action of these compounds as potential therapeutic agents. researchgate.net

Intermolecular Energy and Lattice Energy Calculations for Solid Forms

Understanding the solid-state properties of this compound is crucial for its practical applications. Intermolecular energy and lattice energy calculations provide insights into the stability of different crystalline forms (polymorphs) and hydrates.

Biological and Biomedical Research Applications of 1,10 Phenanthroline Hydrochloride

Antimicrobial Activity Investigations

1,10-Phenanthroline (B135089) (phen) and its derivatives are recognized for their broad-spectrum antimicrobial properties, which are often enhanced through coordination with metal ions. nih.govtudublin.ie The antimicrobial action is linked to its chelating ability, which sequesters metal ions essential for microbial biological processes. tudublin.iechemicalbook.com

Antibacterial Efficacy Studies (Gram-positive and Gram-negative)

Research has demonstrated the in vitro antibacterial action of 1,10-phenanthroline against a variety of bacterial species. tudublin.ie Studies on multidrug-resistant clinical isolates from Irish hospitals, including Gram-positive Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), and Gram-negative Enterobacterales and Pseudomonas aeruginosa, have shown that metal complexes containing the 1,10-phenanthroline ligand exhibit significant antibacterial activity. nih.gov This activity is notably higher than that of the simple metal salts or the dicarboxylic acid precursors used in these complexes. nih.gov

In a study on carbapenemase-producing Acinetobacter baumannii, a Gram-negative opportunistic pathogen, 1,10-phenanthroline and its derivatives showed bactericidal action. nih.gov The geometric mean Minimum Inhibitory Concentration (MIC) for 1,10-phenanthroline against these strains was 70.46 μM. nih.gov Furthermore, these compounds were found to inhibit biofilm formation and disrupt mature biofilms. nih.gov Similarly, metal complexes of 1,10-phenanthroline have shown efficacy against resistant P. aeruginosa from cystic fibrosis patients in vitro. mdpi.com Investigations into new molecular complexes of 1,10-phenanthroline also revealed antibacterial effects against Escherichia coli. bas.bg

CompoundBacterial StrainActivityMIC (μM)
1,10-PhenanthrolineAcinetobacter baumannii (carbapenemase-producing)Bactericidal70.46
Cu-phendioneAcinetobacter baumannii (carbapenemase-producing)Bactericidal1.56
Ag-phendioneAcinetobacter baumannii (carbapenemase-producing)Bactericidal2.48
PhendioneAcinetobacter baumannii (carbapenemase-producing)Bactericidal9.44

Antifungal Properties and Mechanisms of Action (e.g., mitochondrial damage)

1,10-Phenanthroline and its metal complexes are potent antifungal agents. nih.govmaynoothuniversity.ie Studies on the pathogenic yeast Candida albicans have shown that these compounds have minimum inhibitory concentrations (MICs) in the range of 1.25-5.0 µg/cm³. nih.govresearchgate.net At a concentration of 10 µg/cm³, they exhibit fungicidal activity. nih.govresearchgate.net

The primary mechanism of antifungal action involves the disruption of mitochondrial function. nih.govmaynoothuniversity.ie Yeast cells exposed to these compounds show a decreased ability to reduce 2,3,5-triphenyltetrazolium chloride (TTC), which indicates a reduction in respiratory function. nih.govresearchgate.net Treatment with 1,10-phenanthroline and its copper (II) and manganese (II) complexes leads to a significant increase in oxygen consumption. nih.gov These compounds also cause a reduction in the levels of cytochromes b and c. nih.govmaynoothuniversity.ie Furthermore, 1,10-phenanthroline and its copper and silver complexes can reduce ergosterol (B1671047) levels, a vital component of the fungal cell membrane. nih.govmaynoothuniversity.ie This damage to mitochondrial function and uncoupling of respiration represents a different mode of action compared to conventional polyene and azole antifungal drugs. nih.govmaynoothuniversity.ie Research has also identified that 1,10-phenanthroline can induce mitochondrial fragmentation, which in turn promotes mitophagy, the selective degradation of mitochondria by autophagy. nih.gov

Antiprotozoal Activity

The development of novel inorganic complexes with 1,10-phenanthroline and its derivatives has shown therapeutic promise against parasites. nih.gov The biological activity of these compounds extends to antiprotozoal effects, highlighting their broad-spectrum antimicrobial potential. nih.gov

Anticancer and Cytotoxic Potential

1,10-Phenanthroline and its metal complexes have demonstrated significant potential as anticancer agents. nih.govmaynoothuniversity.ie These compounds induce concentration-dependent cytotoxic effects in various human carcinoma cell lines. nih.govmaynoothuniversity.ie

In Vitro Cytotoxicity on Carcinoma Cell Lines

The chemotherapeutic potential of 1,10-phenanthroline and its transition metal complexes has been evaluated against several human carcinoma cell lines. nih.govmaynoothuniversity.ie In a study using A-498 (human kidney adenocarcinoma) and Hep-G2 (human hepatocellular carcinoma) cell lines, both 1,10-phenanthroline and its copper, manganese, and silver complexes showed cytotoxic effects. nih.govmaynoothuniversity.ie The metal complexes, in particular, demonstrated a greater cytotoxic response, with IC50 values indicating cytotoxicity between 3 and 18 times greater than the established anticancer drug cisplatin. nih.govmaynoothuniversity.ie

A derivative, 1,10-phenanthroline-5,6-dione (B1662461) (phendione), and its copper and silver complexes also induced a concentration-dependent decrease in the viability of both neoplastic (A-498 and Hep-G2) and non-neoplastic (CHANG and HK-2) cell lines. core.ac.uk The copper-phendione complex was the most active, showing a cytotoxic response in neoplastic cells that was 3 to 35 times greater than cisplatin. core.ac.uk Another study synthesized a 1,10-phenanthroline-based hydroxamate derivative which exhibited antiproliferative activity in SiHa cells with an IC50 of 16.43 μM. nih.gov

CompoundCell LineIC50 (μM)Reference
1,10-Phenanthroline-based hydroxamate derivative (PA)SiHa (Cervical cancer)16.43 nih.gov
1,10-Phenanthroline-based hydroxamate derivative (PA)Cal27 (Tongue cancer)50.98 nih.gov
2,9-di-sec-butyl-1,10-phenanthroline (dsBPT)Lung and head and neck cancer cells0.1–0.2 plos.org

Proposed Mechanisms of Antitumor Action (e.g., DNA synthesis inhibition)

A key mechanism of the antitumor action of 1,10-phenanthroline-based compounds is the inhibition of DNA synthesis. nih.govmaynoothuniversity.iecore.ac.uk Studies have shown that these complexes inhibit DNA synthesis, and this action does not seem to be mediated through intercalation. nih.govmaynoothuniversity.iecore.ac.uk Further investigations using Ames tests have indicated that these compounds and their phase I metabolites are non-mutagenic. nih.govmaynoothuniversity.iecore.ac.uk

Other proposed mechanisms include the induction of apoptosis. For instance, four 1,10-phenanthroline derivatives were synthesized as potential telomeric DNA binders, and they were found to cause cell death by apoptosis. mdpi.com A 1,10-phenanthroline-based hydroxamate derivative was found to co-inhibit HDAC and RR, leading to apoptosis-induced cell death in SiHa cells, which was mediated by the accumulation of reactive oxygen species (ROS). nih.gov

Interaction with Biological Macromolecules

1,10-Phenanthroline hydrochloride and its derivatives are renowned for their potent interactions with key biological macromolecules, a characteristic that underpins many of their biological and therapeutic applications. The planar, heterocyclic structure of the phenanthroline moiety facilitates its engagement with both nucleic acids and proteins, leading to a range of significant biological consequences.

DNA Binding and Intercalation Studies

The interaction of 1,10-phenanthroline and its metal complexes with DNA is a subject of extensive research. The planar phenanthroline ring can insert itself between the base pairs of the DNA double helix, a process known as intercalation. researchgate.netrsc.org This mode of binding is a primary mechanism for the cytotoxic effects observed against tumor cells. rsc.org The stacking interaction between 1,10-phenanthroline and DNA base pairs is a key feature of this process. researchgate.net

Studies have shown that the mode of binding can vary depending on the specific compound and its metallic counterpart. For instance, research on cadmium(II) complexes with 1,10-phenanthroline ligands revealed different interaction mechanisms. The complex [Cd(phen)3]2+ is thought to bind externally to the DNA, likely through electrostatic interactions. nih.gov In contrast, complexes like [Cd(phen)2(H2O)2]2+ and [Cd2(phen)4(H2O)2]4+ are capable of intercalation, where the phenanthroline ligand inserts into the DNA structure. nih.gov This intercalation can be accompanied by coordination of the metal ion to DNA bases, such as the N7 of guanine, often occurring within the major groove of the DNA. nih.gov

The substitution on the phenanthroline ring can also modulate its interaction with DNA. Methylated derivatives of 1,10-phenanthroline have been studied to understand how substitutions affect intercalation efficiency. rsc.orgscispace.com These studies highlight the importance of weak interactions, such as CH/π and CH/n interactions, between the methyl groups and the atoms of the DNA base pairs and backbone, suggesting a "key and lock" mechanism for optimal binding. rsc.org

Furthermore, 1,10-phenanthroline complexes can exhibit high affinity for specific DNA structures, such as lesions where an extra, unpaired nucleotide is present. nih.gov The cuprous complex of ortho-phenanthroline (B80953) (OP-Cu) has been shown to bind specifically at these lesion sites, which suggests it recognizes and intercalates into these structurally distinct regions of DNA. nih.gov

Table 1: DNA Binding Characteristics of 1,10-Phenanthroline Complexes

Compound/Complex Proposed Mode of Interaction with DNA Key Findings
1,10-Phenanthroline (general) Intercalation between DNA base pairs. researchgate.netrsc.org The planar structure facilitates insertion into the DNA double helix. researchgate.net
[Cd(phen)3]2+ External binding, likely electrostatic. nih.gov Steric hindrance may prevent intercalation of the coordinated phenanthroline ligands. nih.gov
[Cd(phen)2(H2O)2]2+ Intercalation of the phenanthroline ligand. nih.gov The presence of water molecules allows for potential coordination with DNA. nih.gov
Methylated 1,10-phenanthroline Intercalation via the major groove. rsc.orgscispace.com CH/π and CH/n interactions with DNA bases and backbone are crucial for stability. rsc.org
Cuprous-phenanthroline (OP-Cu) Intercalation, with high affinity for DNA lesions. nih.gov Binds specifically to sites with unpaired nucleotides. nih.gov

DNA Cleavage Activity

One of the most significant properties of 1,10-phenanthroline, particularly when complexed with copper, is its ability to induce DNA cleavage. pnas.orgresearchgate.net The complex formed between 1,10-phenanthroline and copper, often referred to as [Cu(phen)2]+, acts as a chemical nuclease. pnas.org This activity is dependent on the presence of a reducing agent, such as mercaptopropionic acid, and results in the scission of the DNA backbone. pnas.orgwikidata.org

The mechanism of cleavage involves the generation of reactive oxygen species. The copper complex catalyzes the oxidation of thiols by molecular oxygen, leading to the production of species that can attack the deoxyribose sugar of the DNA, ultimately causing strand breaks. pnas.org The cleavage pattern can be sequence-specific, particularly when the phenanthroline moiety is attached to an oligonucleotide that can hybridize to a complementary DNA sequence. pnas.org This allows for targeted DNA cleavage at specific sites.

Research has demonstrated that linking 1,10-phenanthroline to other molecules, like 2'-O-methyl RNA, can create agents that form a triple helix with a target DNA sequence and induce cleavage. nih.gov Such constructs have been shown to be effective cutters of duplex DNA and are considered useful tools for genome analysis. nih.gov The efficiency and pattern of cleavage can be influenced by the structure of the resulting triple helix. nih.gov

The nuclease activity of the 1,10-phenanthroline-copper complex makes it a valuable tool in molecular biology for DNA footprinting and studying DNA structure. nih.gov The cleavage products themselves can act as inhibitors of enzymes like E. coli DNA polymerase I. nih.gov

Protein and Enzyme Interaction: Metallopeptidase Inhibition (e.g., zinc metallo-type peptidases, Rpn11)

1,10-Phenanthroline is a well-established inhibitor of metallopeptidases, a broad class of enzymes that utilize a metal ion, typically zinc, in their catalytic mechanism. nih.govwikipedia.org Its inhibitory action stems from its ability to chelate the essential metal ion from the enzyme's active site, rendering the enzyme inactive. wikipedia.org This property has been observed in various biological contexts, from inhibiting carboxypeptidase A to showing effects against metalloproteases in parasitic worms like Schistosoma mansoni. nih.govwikipedia.org

The compound shows a particular affinity for zinc metallopeptidases. wikipedia.org For instance, it is used as a general matrix metalloproteinase (MMP) inhibitor in research settings. medchemexpress.comnih.gov Studies have shown that 1,10-phenanthroline can inhibit MMP activation associated with conditions like cerebral amyloid angiopathy. nih.gov It has also been shown to inhibit metalloproteinase activity in pathogens like Trichomonas vaginalis, which can in turn reduce apoptosis induced by the parasite in host cells. researchgate.net

More recently, 1,10-phenanthroline (often referred to as O-phenanthroline or OPA in this context) has been identified as an inhibitor of Rpn11, a deubiquitinating enzyme (DUB) that is a component of the proteasome. nih.govnih.gov Rpn11 is a zinc metalloprotease that plays a crucial role in protein degradation. nih.govmdpi.com By inhibiting Rpn11, 1,10-phenanthroline blocks the deubiquitination of proteins destined for degradation, leading to an accumulation of polyubiquitylated proteins and ultimately triggering apoptosis in cancer cells. nih.gov This mechanism has shown particular promise in multiple myeloma, where Rpn11 inhibition can overcome resistance to other proteasome inhibitors like bortezomib (B1684674). nih.govnih.gov

Table 2: Inhibition of Metallopeptidases by 1,10-Phenanthroline

Enzyme/Enzyme Class Organism/System Mechanism of Inhibition Key Findings
Zinc Metallo-type Peptidases General Chelation of the catalytic zinc ion. wikipedia.org Acts as a broad-spectrum inhibitor. nih.govwikipedia.org
Matrix Metalloproteinases (MMPs) Mouse model of cerebral amyloid angiopathy General metalloproteinase inhibition. nih.gov Reduces MMP activation in brain tissue. nih.gov
Metalloproteinases Schistosoma mansoni (parasitic worm) Zinc chelation. nih.gov Elicits muscle contraction and inhibits egg production. nih.gov
Metalloproteinases Trichomonas vaginalis (parasite) Protease inhibition. researchgate.net Inhibits parasite-induced apoptosis in cervical cancer cells. researchgate.net
Rpn11 (a deubiquitinase) Human Multiple Myeloma (MM) cells Inhibition of metalloprotease activity. nih.govnih.gov Blocks proteasome function, induces apoptosis, and overcomes bortezomib resistance. nih.govnih.gov

Modulation of Biological Activity through Metal Complexation

The biological activity of 1,10-phenanthroline can be significantly altered and often enhanced through coordination with metal ions. The resulting metal complexes often exhibit different, and sometimes more potent, biological effects compared to the free ligand or the simple metal salt. This modulation is a cornerstone of its application in medicinal chemistry.

Enhanced or Decreased Biological Effects of Complexes

Complexation of 1,10-phenanthroline with transition metals frequently leads to a substantial enhancement of its biological activity. nih.gov This is particularly evident in its antimicrobial and anticancer properties. For example, metal-phenanthroline complexes have shown promising antibacterial activity against a wide spectrum of bacteria, including multidrug-resistant strains. nih.govnih.gov The coordination of the metal ion can increase the bioavailability of the compound, potentially by improving its ability to cross bacterial cell membranes. nih.gov

In the realm of anticancer research, the formation of metal complexes can drastically increase the cytotoxicity of 1,10-phenanthroline. A study involving a macrocyclic dicopper(II) complex demonstrated that the addition of 1,10-phenanthroline as an auxiliary ligand significantly enhanced its DNA binding, DNA cleavage activity, and cytotoxicity against human cervical cancer (HeLa) cells. researchgate.net The IC50 value of the copper complex was reduced more than five-fold upon coordination with phenanthroline. researchgate.net

Similarly, the inhibition of Rpn11 by 1,10-phenanthroline (OPA) in multiple myeloma cells leads to apoptosis and can overcome resistance to the standard proteasome inhibitor bortezomib. nih.gov This demonstrates that the complexation with the zinc ion within the enzyme's active site leads to a potent and therapeutically relevant biological effect. nih.gov The effects of 1,10-phenanthroline on Schistosoma mansoni, including muscle contraction and inhibition of egg-laying, are also attributed to its action as a metalloprotease inhibitor, where its interaction with zinc ions is key. nih.gov These effects were reduced when additional zinc was added to the medium, confirming the role of metal chelation in its biological activity. nih.gov

Strategies for Reducing Toxicity and Enhancing Specificity

A significant challenge in the development of metal-based drugs is managing their toxicity towards healthy cells and enhancing their specificity for the intended target. For 1,10-phenanthroline complexes, several strategies are being explored to address this.

One approach is the careful design of the coordination sphere of the metal ion. By including appropriate auxiliary ligands in addition to 1,10-phenanthroline, it is possible to fine-tune the properties of the complex, such as its stability, redox potential, and lipophilicity. nih.gov This can lead to complexes that are more targeted towards specific biochemical pathways in pathogens or cancer cells.

Another strategy involves targeting specific cellular machinery that is overactive or uniquely present in diseased cells. For example, targeting the deubiquitinating enzyme Rpn11, which is highly expressed in multiple myeloma cells, provides a degree of specificity. nih.govnih.gov Pharmacological inhibition of Rpn11 with 1,10-phenanthroline showed a favorable therapeutic index, being significantly more toxic to patient-derived myeloma cells than to normal peripheral blood mononuclear cells. nih.gov This suggests that targeting a specific vulnerability in cancer cells can enhance specificity and reduce off-target toxicity.

Furthermore, leveraging the unique structural features of cancer cell DNA or microbial targets can enhance specificity. The ability of phenanthroline complexes to recognize and bind to DNA lesions offers a potential avenue for targeted therapy. nih.gov By designing complexes that preferentially interact with abnormal structures more common in cancer cells, it may be possible to reduce their impact on normal cells.

In Vivo Biological Studies (e.g., Toxicity in model organisms)

The in vivo biological effects of this compound and its related forms have been investigated in various model organisms. These studies provide critical insights into its toxicological profile, particularly concerning developmental and biochemical toxicity.

Mammalian Models (Mouse)

Studies using murine models have highlighted the potential for 1,10-Phenanthroline to induce significant biological effects, including teratogenicity and interference with fundamental cellular processes.

Developmental Toxicity: Research into the teratogenic potential of 1,10-Phenanthroline in CF-1 albino mice has revealed significant effects on fetal development. nih.gov A single intraperitoneal injection of 30 mg/kg on specific days of gestation resulted in skeletal and soft tissue anomalies. nih.gov The incidence of skeletal defects was most significant when the compound was administered on day 8 of gestation. nih.gov Comparatively, a zinc-phenanthroline complex administered at 50 mg/kg also produced notable skeletal and soft tissue anomalies when given on day 8 or 9. nih.gov

Table 1: Teratogenic Effects of 1,10-Phenanthroline in CF-1 Mice nih.gov
CompoundDosageGestation Day of AdministrationObserved Effects
1,10-Phenanthroline30 mg/kg (ip)8Significant incidence of skeletal defects and soft tissue anomalies
1,10-Phenanthroline30 mg/kg (ip)9, 10, or 11Elicited skeletal and soft tissue defects, but incidence was not statistically significant

Biochemical and Systemic Effects: In vivo investigations have also focused on the biochemical impact of 1,10-Phenanthroline. Intraperitoneal injection of the compound in mice led to a measurable decrease in the incorporation of [methyl-3H]thymidine into hepatic DNA within 32 hours, indicating an inhibitory effect on DNA synthesis in the liver. nih.gov In studies using Swiss mice, 1,10-Phenanthroline was found to be well tolerated in comparison to the clinical agent cisplatin. rsc.org Blood analysis from these mice showed that levels of the hepatic enzymes aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) were unaffected, suggesting a lack of significant liver damage under the tested conditions. rsc.org

Furthermore, in a mouse model for Alzheimer's disease, a derivative, 1,10-phenanthroline-5-amine (PAA), was shown to significantly reduce the burden of amyloid plaques when administered orally. nih.gov While a comprehensive toxicological evaluation was not the primary focus, a single 10 mg intraperitoneal injection of PAA in rats did not indicate any pathological changes in the liver, lung, spleen, or lymph nodes. nih.gov

Table 2: Summary of Biochemical and Systemic Findings in Mice
Model OrganismCompound/DerivativeKey FindingReference
Mouse1,10-PhenanthrolineDecreased incorporation of [methyl-3H]thymidine into hepatic DNA within 32 hours post-injection. nih.gov
Swiss Mouse1,10-PhenanthrolineWell tolerated compared to cisplatin; no effect on hepatic enzyme (AST, ALT) levels. rsc.org
Alzheimer's Disease Mouse Model1,10-Phenanthroline-5-Amine (PAA)Oral administration reduced amyloid plaque burden by 62%. nih.gov

Invertebrate and Aquatic Models

The toxicity of 1,10-Phenanthroline is pronounced in aquatic environments, and various non-mammalian models are used to assess its impact.

Galleria mellonella (Greater Wax Moth Larvae): The Galleria mellonella larva is a common in vivo model for assessing the toxicity and efficacy of antimicrobial compounds. nih.gov Studies have shown that 1,10-Phenanthroline is well tolerated by these larvae. rsc.org This model is frequently used to test the activity of metal-phenanthroline complexes against pathogens like Pseudomonas aeruginosa. mdpi.com While the compound itself is tolerated, certain metal complexes, particularly those with copper, can exhibit significant lethality towards the larvae. mdpi.com

Daphnia magna (Water Flea): Daphnia magna is a standard reference organism for studying aquatic environmental contamination. ijcrbp.com It is highly sensitive to chemical pollutants, and toxicity is often measured by immobilization (acute toxicity, LC50) and effects on reproduction (chronic toxicity, EC50). uc.ptresearchgate.net While specific LC50 data for this compound is not detailed in the provided context, safety data sheets classify the compound as very toxic to aquatic organisms, indicating that it would likely show high toxicity in Daphnia magna assays. carlroth.com

Danio rerio (Zebrafish): Zebrafish are a widely used vertebrate model in developmental toxicology due to their rapid external embryonic development. nih.gov Standardized assays in zebrafish can identify a range of adverse effects, including mortality (LC50), teratogenicity (EC50), pericardial edema, skeletal bending, and cardiotoxicity. zeclinics.comnih.gov The high-throughput nature of zebrafish screening makes it an effective tool for assessing the developmental toxicity risks of chemical compounds early in the research pipeline. zeclinics.comnih.gov

Analytical and Sensing Applications of 1,10 Phenanthroline Hydrochloride

Chromogenic Reagent in Spectrophotometric Determination

The most classic and well-established analytical application of 1,10-phenanthroline (B135089) hydrochloride is as a chromogenic reagent in spectrophotometry. This technique relies on the formation of a colored complex between the analyte and the reagent, where the intensity of the color, measured as absorbance, is directly proportional to the concentration of the analyte.

1,10-Phenanthroline hydrochloride is renowned for its reaction with iron(II) ions to form a stable, orange-red complex, tris(1,10-phenanthroline)iron(II). tau.ac.ilnih.gov This reaction is highly sensitive and selective, with the complex exhibiting a maximum absorbance at a wavelength of approximately 510 nm. tau.ac.ilnih.gov The color intensity is independent of pH in the range of 2 to 9, and the complex is very stable over long periods, making this method robust and reliable for the determination of iron in various samples, including water, wastewater, and biological materials. tau.ac.ilnih.gov To ensure all iron in a sample is in the +2 oxidation state, a reducing agent, such as hydroxylamine (B1172632) hydrochloride, is typically added prior to the addition of 1,10-phenanthroline. nih.gov

The reaction is as follows: Fe²⁺ + 3 phen → [Fe(phen)₃]²⁺

Beyond iron, 1,10-phenanthroline and its derivatives can form colored complexes with other metal ions, enabling their spectrophotometric determination. For instance, it has been used in methods for the determination of ruthenium(III). The principle remains the same: the formation of a colored metal-ligand complex whose absorbance can be measured. The versatility of 1,10-phenanthroline extends to the determination of other heavy metals like lead(II), often after a suitable sample preparation or extraction step to enhance selectivity.

Table 1: Spectrophotometric Determination of Metal Ions using 1,10-Phenanthroline

Metal Ion Complex Color λmax (nm) Molar Absorptivity (L·mol⁻¹·cm⁻¹)
Iron(II) Orange-Red 508 - 510 11,100
Ruthenium(III) Yellow-Orange 448 -
Lead(II) Colorless (indirect methods) - -

Data compiled from various sources.

The utility of this compound as a chromogenic reagent extends to the quantitative analysis of active pharmaceutical ingredients (APIs) in their formulations. A notable application is in the determination of certain antiulcer drugs, such as omeprazole, lansoprazole, and pantoprazole. nanobioletters.com The method is based on the ability of these drugs to reduce iron(III) to iron(II). The resulting iron(II) then reacts with 1,10-phenanthroline to form the characteristic orange-red complex, which is quantified spectrophotometrically at 510 nm. nanobioletters.com This indirect method provides a simple, sensitive, and accurate way to determine the concentration of these drugs in tablets and capsules without interference from common excipients. nanobioletters.com

Another example is the determination of the antihypertensive drug captopril (B1668294). mdpi.com Similar to the antiulcer drugs, captopril reduces Fe³⁺ to Fe²⁺, and the subsequent complexation of Fe²⁺ with 1,10-phenanthroline allows for its quantification. mdpi.com The linear relationship between absorbance and concentration is typically observed in the mg/L range, with a high molar absorption coefficient, indicating good sensitivity. mdpi.com

Table 2: Application of 1,10-Phenanthroline in Pharmaceutical Analysis

Drug Principle of Method λmax (nm) Linearity Range
Omeprazole Indirect; reduction of Fe(III) to Fe(II) 510 80 - 2800 ng/mL
Lansoprazole Indirect; reduction of Fe(III) to Fe(II) 510 200 - 4000 ng/mL
Captopril Indirect; reduction of Fe(III) to Fe(II) 510 1 - 35 mg/L

Data compiled from various sources. nanobioletters.commdpi.com

Electrochemical Analysis Methodologies

The electrochemical properties of 1,10-phenanthroline and its metal complexes are harnessed in various electroanalytical techniques. These methods offer high sensitivity, selectivity, and often the possibility of real-time monitoring.

1,10-phenanthroline can be used to modify electrode surfaces to create sensors for the determination of metal ions. For instance, a carbon paste electrode modified with Nafion and 1,10-phenanthroline has been developed for the differential pulse voltammetric determination of iron(II). acs.org In this system, the 1,10-phenanthroline acts as a complexing agent, and the Nafion, an ion-exchanger, helps to accumulate the iron complex at the electrode surface, thereby enhancing the sensitivity of the measurement. acs.org

Potentiometric titration is another electrochemical method where 1,10-phenanthroline plays a crucial role. It can be used for the speciation of iron(II) and iron(III) in a sample. acs.org By modifying the redox potential of the Fe³⁺/Fe²⁺ couple, 1,10-phenanthroline allows for the selective titration of these species. acs.org This approach represents an environmentally friendly alternative for the simultaneous estimation of different oxidation states of iron. acs.org

Chromatographic Techniques Utilizing 1,10-Phenanthroline Derivatization

Derivatization is a process where an analyte is chemically modified to make it more suitable for a particular analytical technique, such as chromatography. 1,10-phenanthroline can be used as a derivatizing agent, particularly for the analysis of metal ions and some inorganic anions by high-performance liquid chromatography (HPLC).

The cationic metal chelates of 1,10-phenanthroline can be separated by reversed-phase or ion-pair chromatography. researchgate.netnih.gov For example, the Fe(II), Ni(II), and Ru(II) chelates of 1,10-phenanthroline can be separated on a C18 column. hamiltoncompany.com This allows for the simultaneous determination of these metal ions in a single chromatographic run.

A notable application of 1,10-phenanthroline in derivatization is the determination of sulfite (B76179). hamiltoncompany.com In this method, sulfite reduces an iron(III)-1,10-phenanthroline complex to the iron(II) complex. The resulting Fe(phen)₃²⁺ is then separated by ion-pair chromatography and detected photometrically at 510 nm. hamiltoncompany.com This pre-column derivatization method is selective and sensitive for the analysis of sulfite in samples like wine. hamiltoncompany.com Furthermore, derivatives of 1,10-phenanthroline, such as 1,10-phenanthroline-5,6-dione (B1662461), have been analyzed using validated reversed-phase HPLC methods. researchgate.net

Preconcentration and Separation of Heavy Metals

The ability of 1,10-phenanthroline to form stable complexes with a variety of heavy metal ions makes it a valuable reagent for their preconcentration and separation from complex matrices. Preconcentration techniques are employed to increase the concentration of an analyte to a level that can be detected by an analytical instrument.

Solid-phase extraction (SPE) is a common preconcentration technique where a solid sorbent is used to retain the analyte of interest. 1,10-phenanthroline can be immobilized on a solid support, such as silica (B1680970) gel or a polymer resin, to create a sorbent that selectively binds heavy metal ions. hamiltoncompany.com For example, silica gel modified with 1,10-phenanthroline has been used for the preconcentration of Cd(II), Co(II), Ni(II), Cu(II), Pb(II), and Zn(II) ions from aqueous solutions. hamiltoncompany.comresearchgate.net The retained metal ions can then be eluted with a small volume of a suitable solvent and determined by techniques like flame atomic absorption spectrometry (FAAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES). researchgate.net This approach significantly improves the detection limits for these metals.

Table 3: Preconcentration of Heavy Metals using 1,10-Phenanthroline Modified Sorbents

Metal Ion Sorbent Eluent Detection Method Recovery (%)
Cd(II), Co(II), Ni(II), Cu(II), Pb(II), Zn(II) 1,10-Phenanthroline on silica gel Nitric Acid ICP-OES 99 - 101 (dynamic method)
Cu(II), Cd(II), Co(II) 1,10-Phenanthroline on RP-C18 Ethanol (B145695) FAAS ~98

Data compiled from various sources. hamiltoncompany.comresearchgate.net

Development of Chemosensors and Probes for Cations and Anions

In recent years, there has been a growing interest in the development of chemosensors and probes for the rapid, selective, and sensitive detection of various chemical species. The 1,10-phenanthroline framework is an excellent platform for designing such sensors due to its inherent photophysical and electrochemical properties.

By functionalizing the 1,10-phenanthroline molecule at different positions, it is possible to create derivatives that exhibit a change in their fluorescence or color upon binding to a specific cation or anion. researchgate.net These changes can be monitored using spectroscopic techniques, providing a signal for the presence and concentration of the target analyte. For example, various 1,10-phenanthroline-based chemosensors have been developed for the detection of metal ions like Zn²⁺, Hg²⁺, and Cu²⁺. The design of these sensors often involves integrating the phenanthroline unit with other chromophores or fluorophores to tune the sensing properties. The development of these molecular probes holds great promise for applications in environmental monitoring, clinical diagnostics, and biological imaging. nih.gov

Redox Indicator Applications of this compound

This compound is a precursor to a class of intensely colored metal complexes that serve as effective redox indicators. The most prominent of these is the iron(II) complex, commonly known as ferroin (B110374). This section explores the application of this compound and its derivatives as redox indicators in various analytical titrations.

The utility of 1,10-phenanthroline in this context stems from its ability to form a stable, intensely colored complex with ferrous ions, [Fe(phen)₃]²⁺. This complex, ferroin, undergoes a reversible oxidation-reduction reaction, changing color in the process. The oxidized form, ferriin, [Fe(phen)₃]³⁺, has a distinctly different color from the reduced form. This sharp and reversible color change at a specific electrode potential makes it an excellent indicator for redox titrations.

[Fe(phen)₃]³⁺ (pale blue) + e⁻ ⇌ [Fe(phen)₃]²⁺ (red)

The standard potential for this redox change is approximately +1.06 volts in 1 M sulfuric acid. wikipedia.org This potential can be altered by substituting different chemical groups onto the phenanthroline ring, allowing for the selection of an indicator with a transition potential suitable for a specific titration.

Detailed Research Findings

Research has extensively documented the use of ferroin and its derivatives in various redox titrations, particularly with strong oxidizing agents like cerium(IV) sulfate (B86663) and potassium dichromate.

Cerimetric Titrations: Ferroin is a principal indicator in cerimetry, a type of redox titration using a cerium(IV) salt as the titrant. wikipedia.org The color change from the red of the ferroin complex to the pale blue of the ferriin complex is sharp and rapid, providing a clear endpoint. wikipedia.org Cerimetric titrations using ferroin as an indicator have been successfully applied to the determination of a variety of substances:

Iron(II): The titration of ferrous ions with ceric sulfate is a classic example of a redox titration where ferroin is the indicator of choice. The endpoint is marked by a distinct change from red to a milky yellow or pale blue. kfs.edu.eg

Arsenic(III) and Antimony(III): Studies have established conditions for the successful cerimetric titration of arsenic(III) and antimony(III) using ferroin as the indicator. brainkart.com

Hydroquinone (B1673460): The quantitative determination of hydroquinone can be achieved by titration with ceric sulfate, with ferroin indicating the endpoint.

Hydrogen Peroxide: Hydrogen peroxide content can be determined by titration with standardized ceric sulfate to a pale blue endpoint using the ferroin indicator. mojoactive.devsolvay.com

Organic Compounds: Ferroin has been used as an indicator in the determination of various organic compounds, such as ferrous fumarate (B1241708) and acetomenaphthone, through cerimetric titration. brainkart.com

Dichromate Titrations: Ferroin is also employed as a redox indicator in titrations involving potassium dichromate as the oxidizing agent. While diphenylamine (B1679370) and its derivatives are also common indicators in dichromate titrations, ferroin offers a sharp color change. uwimona.edu.jmlibretexts.org Research has established the working conditions for the titration of several substances with dichromate using ferroin as the indicator in both sulfuric and hydrochloric acid media. nih.gov These include:

Arsenic(III)

Hydroquinone

Ferrocyanide

Uranium(IV)

Molybdenum(V)

A critical evaluation of the titration of iron(II) with dichromate using ferroin has shown that the indicator's behavior can be influenced by factors such as acidity and the presence of iron(III), which can affect the reaction kinetics.

Interactive Data Tables

The transition potential of the iron-phenanthroline complex can be fine-tuned by introducing substituents onto the phenanthroline ring. This allows for the selection of an indicator best suited for the specific redox titration being performed. Electron-withdrawing groups, such as nitro groups, increase the transition potential, while electron-donating groups, like methyl groups, decrease it.

Substituted 1,10-Phenanthroline Iron(II) ComplexTransition Potential (Volts vs. NHE)Color of Reduced FormColor of Oxidized Form
Tris(5-nitro-1,10-phenanthroline)iron(II) (Nitroferroin)+1.25RedPale Blue
Tris(1,10-phenanthroline)iron(II) (Ferroin)+1.06RedPale Blue
Tris(5-methyl-1,10-phenanthroline)iron(II)+1.02RedPale Blue
Tris(4,7-dimethyl-1,10-phenanthroline)iron(II)+0.87RedPale Blue
Tris(3,4,7,8-tetramethyl-1,10-phenanthroline)iron(II)+0.84RedPale Blue
AnalyteTitrantIndicatorObserved Color Change at EndpointReference
Iron(II)Cerium(IV) SulfateFerroinRed to Pale Blue/Milky Yellow kfs.edu.eg
Arsenic(III)Potassium DichromateFerroinSharp color change nih.gov
HydroquinonePotassium DichromateFerroinSharp color change nih.gov
Hydrogen PeroxideCerium(IV) SulfateFerroinRed to Pale Blue mojoactive.devsolvay.com
Ferrous FumarateAmmonium (B1175870) Ceric SulphateFerroin SulphateSharp color change brainkart.com

Applications in Materials Science and Catalysis Utilizing 1,10 Phenanthroline Hydrochloride Derivatives

Integration into Functional Polymeric Materials

The incorporation of 1,10-phenanthroline (B135089) units into polymer chains imparts unique functionalities, primarily the ability to coordinate with metal ions. This property is harnessed to create materials with tailored electronic, optical, and catalytic properties.

One notable example is the synthesis of poly(1,10-phenanthroline-5,6-diyl)s. These polymers, which can be synthesized via methods like Yamamoto coupling polymerization using a nickel catalyst, feature a helical structure where the phenanthroline moieties are densely stacked. nih.govrsc.org This arrangement provides a well-defined scaffold for creating ordered, functional materials. The electrochemical polymerization of 1,10-phenanthroline complexes, such as those with Fe²⁺, has also been studied. researchgate.net The resulting poly-(1,10-phenanthroline) films can undergo further modifications, like Fenton hydroxylation, which introduces redox-active sites and enhances electrical conductivity, making them promising for applications in fuel cells. researchgate.net

Furthermore, phenanthroline-containing monomers can be copolymerized with other functionalities to produce polymers with specific properties. For instance, copolymers of phenanthroline-functionalized acrylates or styrenes can be synthesized with controlled molecular weights and narrow distributions. rsc.org These polymers can then be used to form single-chain nanoparticles through metal ion-induced folding or to incorporate lanthanide ions, leading to luminescent metallo-polymers. rsc.org Another innovative application is the creation of ion-imprinted polymers (IIPs). By using a complex of Cu(II) with a phenanthroline-functionalized vinylbenzoate as a template, a polymer can be formed that, after removal of the copper ion, possesses cavities specifically designed for the selective adsorption of Cu(II) ions from solutions. nih.gov These materials demonstrate high adsorption capacities and selectivity, highlighting their potential in environmental remediation and metal recovery. nih.gov

Table 1: Functional Polymeric Materials Based on 1,10-Phenanthroline Derivatives
Polymer TypeMonomer/PrecursorSynthesis MethodKey PropertiesPotential ApplicationsReference(s)
Poly(1,10-phenanthroline-5,6-diyl)5,6-Dibromo-1,10-phenanthrolineNi-catalyzed polymerizationHelical structure, stacked phenanthroline unitsChiral materials, catalysts nih.govrsc.org
Poly-(1,10-phenanthroline) Film[Fe(phen)₃]²⁺ complexElectrochemical polymerizationRedox-active sites, electrical conductivityFuel cell components researchgate.net
Phenanthroline-Acrylate CopolymerPhenanthroline-functionalized acrylateNitroxide-mediated polymerizationMetal-ion complexationSingle-chain nanoparticles rsc.org
Ion-Imprinted Polymer (IIP)[Cuphen(VBA)₂H₂O] complexPolymerization and template removalSelective Cu(II) adsorptionHeavy metal removal nih.gov

Optical Materials Development

The unique photophysical properties of metal complexes involving 1,10-phenanthroline and its derivatives are the foundation for the development of advanced optical materials. These materials find use as luminescent components and sensitive probes.

Complexes of 1,10-phenanthroline with various metal ions, particularly rare-earth and transition metals, exhibit strong luminescence, making them valuable for applications in lighting, displays, and sensors. chemicalbook.comnih.gov The phenanthroline ligand often acts as an "antenna," absorbing light and efficiently transferring the energy to the metal center, which then emits light of a characteristic wavelength. nih.govnih.gov

Europium(III) complexes with phenanthroline derivatives are well-known for their bright red emission. nih.govnih.gov By modifying the substituents on the phenanthroline ring, the luminescent properties of these complexes can be finely tuned. nih.gov For example, complexes like [Eu(hfa)₃(phen)] and [Eu(tta)₃(phen)] not only show strong luminescence but also exhibit significant second-order nonlinear optical (NLO) responses, making them promising for photonic applications. mdpi.comresearchgate.net These complexes are often synthesized in a single step with high yields and demonstrate good thermal and chemical stability. mdpi.com Researchers have also developed smart luminescent Eu(III) complexes with phenanthro-imidazole derivatives that show multi-color emission and have been used to fabricate red light-emitting diodes (LEDs) with high color purity. rsc.org

Ruthenium(II) complexes containing phenanthroline ligands are another important class of luminescent materials. mdpi.comrsc.orgrsc.org These complexes, such as [Ru(bpy)₂(phen)]²⁺ derivatives, typically display strong phosphorescent emission. acs.org The emission properties, including wavelength and quantum yield, can be systematically altered by changing the substituents on the phenanthroline ligand. rsc.orgrsc.org For instance, phosphonate-substituted phenanthroline ligands in Ru(II) complexes have been shown to enhance emission quantum yields, making them highly efficient photoredox catalysts. rsc.org These luminescent ruthenium complexes have been explored for various applications, including as probes for live cell imaging and in photodynamic therapy. researchgate.netacs.org

Table 2: Photophysical Properties of Selected Luminescent Phenanthroline Complexes
ComplexMetal IonEmission ColorKey Photophysical PropertyPotential ApplicationReference(s)
[Eu(tta)₃(phen)]Europium(III)RedHigh luminescence intensityPhotonics, NLO materials mdpi.comresearchgate.net
Eu(DBM)₃(phen-imidazole)Europium(III)Multi-color/RedHigh color purity in LEDsRed light-emitting diodes rsc.org
[Ru(bpy)₂(phen-biotin)]²⁺Ruthenium(II)Orange-RedLuminescence enhancement upon bindingBiotin-avidin assays researchgate.net
Ru-4,7PHEtRuthenium(II)RedHigh emission quantum yield (~0.11)Photoredox catalysis rsc.org

The sensitivity of the luminescence of metal-phenanthroline complexes to their environment makes them excellent candidates for photoluminescence probes. These probes can detect the presence of specific ions or small molecules through changes in their emission intensity or wavelength.

Ruthenium(II) complexes with functionalized phenanthroline ligands have been developed as sensors for various analytes. For example, a Ru(II) complex bearing a polyamine-substituted phenanthroline ligand has been shown to selectively detect Cu²⁺ ions in aqueous media through both spectrophotometric and luminescent changes. mdpi.com The complex acts as an "ON-OFF" probe, where the luminescence is quenched in the presence of copper ions. mdpi.com Another study demonstrated that biotinylated ruthenium-phenanthroline complexes exhibit an enhancement in luminescence upon binding to the protein avidin, a principle that can be used in bioassays. researchgate.net Furthermore, phenanthroline-based complexes have been designed to act as photoluminescence probes for detecting physiologically important small molecules like hypochlorous acid (HClO) and nitric oxide (NO), showcasing their potential in biological and medical diagnostics. nih.gov

Catalytic Properties of Metal-Phenanthroline Complexes

Metal complexes of 1,10-phenanthroline and its derivatives are highly effective catalysts for a wide array of chemical reactions, ranging from electrocatalysis for energy conversion to complex organic transformations. The phenanthroline ligand plays a crucial role in stabilizing the metal center and modulating its electronic properties to achieve high catalytic activity and selectivity.

Oxygen Reduction Reaction (ORR): The development of efficient and low-cost catalysts for the ORR is critical for fuel cell technology. Cobalt-phenanthroline complexes have emerged as promising non-precious metal catalysts for this reaction. When supported on materials like reduced graphene oxide (rGO), these complexes can catalyze the ORR through a highly efficient four-electron pathway, directly converting oxygen to water. rsc.org The catalytic activity can be significantly enhanced by introducing electron-withdrawing substituents, such as a nitro group, onto the phenanthroline ring. rsc.org These catalysts also exhibit excellent long-term stability and tolerance to methanol, outperforming commercial Pt/C catalysts in these aspects. rsc.org Copper-phenanthroline complexes have also been investigated for the ORR. nih.gov Mononuclear copper complexes with substituted phenanthroline ligands adsorbed on graphite (B72142) electrodes have been shown to catalyze the four-electron reduction of O₂ to H₂O. rsc.org The catalytic rate is influenced by the electronic and steric properties of the phenanthroline ligand. rsc.org

Carbon Dioxide Reduction: The electrochemical reduction of carbon dioxide (CO₂) into valuable fuels and chemical feedstocks is a key strategy for mitigating climate change and storing renewable energy. Copper-phenanthroline complexes have demonstrated high selectivity in the electrocatalytic reduction of CO₂. rsc.org Depending on the substituents on the phenanthroline ligand and the reaction conditions, these catalysts can selectively produce C₂ products like ethylene (B1197577) and ethanol (B145695). rsc.org For instance, a copper complex with an unsubstituted phenanthroline ligand achieved a Faradaic efficiency of 71.2% for ethylene production. rsc.org In the realm of photocatalysis, heterodinuclear complexes containing a rhenium-phenanthroline moiety linked to a porphyrin have been developed for the light-driven reduction of CO₂ to carbon monoxide (CO). researchgate.netacs.org In these systems, the Re(I) center appears to be the primary catalytic site, with one of the most active complexes, Zn-1-Re, achieving a turnover number (TON) for CO production of 13 after 24 hours of illumination. researchgate.netacs.org

Table 3: Performance of Phenanthroline-Based Electrocatalysts
Catalyst SystemReactionKey Performance MetricProduct(s)Reference(s)
Cobalt-phenanthroline/rGOOxygen Reduction (ORR)Efficient four-electron pathwayH₂O rsc.org
Copper-phenanthrolineOxygen Reduction (ORR)Four-electron reduction of O₂H₂O rsc.org
Copper-phenanthrolineCO₂ Reduction71.2% Faradaic efficiency for C₂H₄Ethylene, Ethanol rsc.org
Rhenium-porphyrin-phenanthrolinePhotocatalytic CO₂ ReductionTON of 13 for COCarbon Monoxide researchgate.netacs.org

Cycloaddition: Iron(III)-phenanthroline complexes have been utilized as catalysts for cycloaddition reactions. chemicalbook.com These complexes can mediate the single-electron oxidation of electron-rich alkenes to generate alkene radical cations, which then undergo efficient [2+1] cycloaddition reactions with diazo compounds to form cyclopropanes. chemicalbook.com This methodology has also been extended to [3+2] cycloaddition reactions. chemicalbook.com The use of an earth-abundant iron catalyst makes this a sustainable approach for synthesizing valuable cyclopropane (B1198618) derivatives. chemicalbook.com

Cross-Coupling: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and phenanthroline derivatives have proven to be highly effective ligands in these transformations. nih.govresearchgate.net Aryl-functionalized phenanthrolines have been synthesized via oxidative C–H/C–H cross-coupling and have shown excellent performance as ligands in Pd-catalyzed Heck reactions. nih.gov The use of appropriate phenanthroline ligands can significantly influence the chemoselectivity of coupling reactions involving different aryl (pseudo)halides. rsc.org

Decarboxylation Coupling: Nickel-catalyzed decarboxylative coupling reactions offer a powerful method for forming new carbon-carbon and carbon-heteroatom bonds, using readily available carboxylic acids as starting materials. acs.org In dual photoredox/nickel catalysis, phenanthroline has been explored as a ligand for the decarboxylative coupling of α-amino acids with uridine (B1682114) derivatives. acs.org While in some systems other ligands showed better yields, the use of phenanthroline in combination with an iridium photocatalyst resulted in the formation of the desired product, highlighting the tunable nature of these catalytic systems. acs.org Iron and nickel co-catalyzed decarboxylative cross-coupling reactions have also been developed, providing a complementary approach to the more established iridium and nickel systems. chemrxiv.org

Corrosion Inhibition Studies

1,10-Phenanthroline and its derivatives have been extensively investigated as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. Their efficacy stems from the presence of nitrogen atoms with lone pairs of electrons and the planar geometry of the phenanthroline ring system, which facilitate strong adsorption onto metal surfaces. This adsorption forms a protective barrier that isolates the metal from the corrosive medium.

Research has demonstrated that these compounds inhibit corrosion through a mechanism that often involves the blocking of active corrosion sites on the metal surface. The mode of adsorption can be influenced by the nature of the substituents on the phenanthroline ring, the type of corrosive environment, and the temperature.

Detailed Research Findings

Studies have employed various techniques to evaluate the corrosion inhibition performance of 1,10-phenanthroline derivatives, including weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS).

One study investigated the use of 1,10-phenanthroline itself as a corrosion inhibitor for mild steel in 1 N H₂SO₄ and 1 N HCl solutions. ampp.org The findings indicated that it is a highly effective inhibitor, with its protective action improving as the inhibitor concentration increases. ampp.org Galvanostatic polarization data revealed that the compound primarily acts as a cathodic inhibitor. ampp.org A notable observation was that the inhibition efficiency increased with a rise in temperature, suggesting a chemical adsorption (chemisorption) mechanism. ampp.org

A derivative, 1,10-phenanthroline-5,6-diamine (PTDA), was examined for its ability to protect mild steel in a 1 M HCl solution. preprints.orgpreprints.orgresearchgate.net Using the weight loss method, researchers found that the inhibition efficiency of PTDA increased with its concentration, reaching 81.5% at a concentration of 0.5 g/L at 303K. preprints.orgpreprints.orgresearchgate.net The protective action is attributed to the inhibitor molecules adsorbing onto the mild steel surface. preprints.org

Another study synthesized and evaluated ampp.orgCurrent time information in Edmonton, CA.acs.orgoxadiazolo[3′,4':5,6]pyrazino[2,3-f] Current time information in Edmonton, CA.researchgate.netphenanthroline (OPP) as a corrosion inhibitor for mild steel in a mixed acid solution (1 mol/L HCl and 0.5 mol/L H₂SO₄). acs.org This derivative demonstrated exceptional performance, achieving an inhibition efficiency of 99.53% at 20 °C. acs.org Polarization curves indicated that OPP functions as a mixed-type inhibitor with a predominant anodic effect. acs.org

The influence of different substituents on the phenanthroline core has also been a subject of investigation. A study comparing 1,10-phenanthroline-4,7-diol (B1583814) (PHEN-OH) and 1,10-phenanthroline-5,6-diamine (PHEN-NH₂) as corrosion inhibitors for mild steel in 1 M HCl found that both acted as predominantly cathodic inhibitors. bohrium.com Their adsorption was found to be spontaneous and followed the Langmuir adsorption isotherm, indicating chemisorption. bohrium.com

Furthermore, 2-mesityl-1H-imidazo[4,5-f] Current time information in Edmonton, CA.researchgate.netphenanthroline (MEIP) was assessed as a corrosion inhibitor for carbon steel in 0.5 M H₂SO₄. acs.org The inhibition efficiency of MEIP increased with concentration but decreased with a rise in temperature, which is indicative of a physical adsorption mechanism. acs.org The formation of a complex between MEIP and iron was suggested by UV-visible absorption spectra. acs.org

Theoretical approaches, such as quantum chemical calculations and density functional theory (DFT), have been employed to correlate the molecular structure of these inhibitors with their protective performance. acs.orgbohrium.comnih.govresearchgate.netscirp.orgresearchgate.net These studies analyze parameters like the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the energy gap, and dipole moment to understand the adsorption and inhibition mechanism at a molecular level. nih.govresearchgate.netscirp.orgresearchgate.net

Data on Corrosion Inhibition Efficiency

The following tables summarize key findings from various research studies on the corrosion inhibition performance of 1,10-phenanthroline and its derivatives.

Table 1: Inhibition Efficiency of 1,10-Phenanthroline-5,6-diamine (PTDA) on Mild Steel in 1 M HCl at 303K

PTDA Concentration (g/L)Inhibition Efficiency (%)
0.155.2
0.263.8
0.370.1
0.476.4
0.581.5

Data sourced from weight loss measurements. researchgate.net

Table 2: Performance of ampp.orgCurrent time information in Edmonton, CA.acs.orgoxadiazolo[3′,4':5,6]pyrazino[2,3-f] Current time information in Edmonton, CA.researchgate.netphenanthroline (OPP) for Mild Steel in Mixed Acid

Temperature (°C)Inhibition Efficiency (%)
2099.53
up to 60>86

Corrosive Medium: 1 mol/L HCl + 0.5 mol/L H₂SO₄. acs.org

Table 3: Activation Energy of Mild Steel Corrosion in 1 N H₂SO₄

ConditionActivation Energy (kcal·mol⁻¹)
Uninhibited Acid14.39
In presence of 5 × 10⁻³ M 1,10-Phenanthroline8.44

The decrease in activation energy in the presence of the inhibitor, coupled with increased efficiency at higher temperatures, suggests a chemisorption mechanism. ampp.org

Research Directions and Future Outlook for 1,10 Phenanthroline Hydrochloride

Exploration of Novel Derivatives with Tailored Properties

The future of 1,10-phenanthroline (B135089) chemistry lies in the rational design of novel derivatives where specific functionalities are installed onto the phenanthroline core to achieve tailored properties. The versatility of the phenanthroline scaffold allows for substitution at multiple positions, enabling chemists to fine-tune its electronic, photophysical, and biological characteristics. rsc.orgresearchgate.net

Researchers are actively exploring how adding different chemical groups can alter the molecule's behavior. For instance, fusing additional rings to the structure can create compounds that intercalate into DNA, a property of interest for developing new anticancer agents. capes.gov.br The synthesis of derivatives like pyrazino[2,3-f] researchgate.netacs.orgphenanthroline is a step in this direction. capes.gov.br Furthermore, functionalizing the phenanthroline ligand at specific positions, such as the 5-position, can have a pronounced effect on the absorption properties of the molecule and the redox potentials of its metal complexes. researchgate.net This allows for the creation of highly sensitive chemosensors for detecting specific metal ions. chim.it The introduction of amino groups, as in 4,7-diamine-1,10-phenanthroline, can lead to the development of novel rhenium(I) complexes with unique photophysical properties relevant for bioimaging and sensing applications. rsc.org

Table 1: Examples of 1,10-Phenanthroline Derivatives with Tailored Properties

Derivative/Modification Tailored Property Potential Application Reference(s)
Imidazo[4,5f] researchgate.netacs.orgphenanthroline Derivatives Enhanced cytotoxicity Antitumor agents for chemotherapy sciforum.net
Fused-ring systems (e.g., pyrazino-phenanthroline) Enhanced DNA intercalation DNA binding agents, potential therapeutics capes.gov.br
Substitution at 5-position Modified absorption and redox potentials Fine-tuning for chemosensors and electronics researchgate.net
4,7-diamine-1,10-phenanthroline Unique photophysical properties in metal complexes Luminescent probes for bioimaging rsc.org
1,10-Phenanthroline-5,6-dione (B1662461) Altered electronic properties and reactivity Precursor for cytotoxic metal complexes nih.govresearchgate.net
2,9-disubstituted phenanthrolines Steric hindrance affecting metal coordination geometry Control of catalytic activity and selectivity researchgate.net

Advanced Applications in Theranostics and Drug Delivery Systems

The unique ability of 1,10-phenanthroline to form stable complexes with a wide array of metal ions, many of which exhibit both biological activity and useful photophysical properties, places it at the forefront of research into theranostics. chemicalbook.comresearchgate.net Theranostics is an emerging field that combines therapy and diagnosis in a single agent, allowing for simultaneous treatment and real-time monitoring of therapeutic response. chemicalbook.com

Metal complexes of phenanthroline derivatives are being investigated as powerful theranostic agents. For example, certain complexes are not only cytotoxic to cancer cells but are also luminescent, which could allow for imaging of the tumor site. rsc.orgnih.gov Rhenium(I) complexes containing phenanthroline ligands have been studied for their cellular uptake by cancer cells and photophysical properties, suggesting their potential as bioimaging agents. rsc.org Similarly, copper(II) and silver(I) complexes of phenanthroline derivatives like 1,10-phenanthroline-5,6-dione have demonstrated significant cytotoxic effects against human cancer cell lines, inhibiting DNA synthesis. nih.govnih.gov This dual functionality is the cornerstone of theranostic development.

Beyond theranostics, 1,10-phenanthroline-based systems are being explored as sophisticated drug delivery vehicles. They can serve as carriers to transport therapeutic molecules to target cells or tissues, potentially increasing efficacy and reducing side effects. chemicalbook.com

Table 2: 1,10-Phenanthroline-Based Systems in Theranostics and Drug Delivery

System Therapeutic Component/Action Diagnostic Component/Potential Target Application Reference(s)
[Cu(phen)₂(mal)]·2H₂O Cytotoxicity, DNA synthesis inhibition - Cancer Therapy nih.gov
[Ag₂(phen)₃(mal)]·2H₂O Cytotoxicity, DNA synthesis inhibition - Cancer Therapy nih.gov
fac-[Re(L)(Am₂phen)(CO)₃]⁰/⁺ Intrinsic-pathway apoptosis induction Luminescence Cancer theranostics, Bioimaging rsc.org
[Cu(phendione)₃]²⁺ Potent antimicrobial action - Treatment of bacterial infections nih.gov
[Ag(phendione)₂]⁺ Potent antimicrobial action - Treatment of bacterial infections nih.gov
Phenanthroline-based MOFs Drug cargo for hydrophobic drugs (e.g., curcumin) Potential for imaging agent co-loading pH-responsive drug delivery researchgate.net

Sustainable Synthesis and Application Development

In line with the global push for green chemistry, a significant future direction for 1,10-phenanthroline hydrochloride research is the development of sustainable and environmentally friendly synthesis methods. Traditional methods for synthesizing the phenanthroline core, such as the Skraup reaction, often rely on harsh conditions and hazardous reagents like arsenic acid. wikipedia.org

Modern research is focused on creating cleaner, more efficient protocols. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, drastically reducing reaction times and often eliminating the need for harmful solvents. sciforum.nettandfonline.com For example, a green, one-pot procedure for synthesizing new 1,10-phenanthroline derivatives has been developed using microwave irradiation in a solvent- and catalyst-free environment. tandfonline.com This method offers high yields and is economically and environmentally superior to classical heating methods. tandfonline.com These advancements not only make the production of phenanthroline derivatives safer and more efficient but also align with the principles of sustainable development in the chemical industry.

Table 3: Comparison of Synthesis Methods for 1,10-Phenanthroline Derivatives

Method Key Features Conditions Advantages Disadvantages Reference(s)
Traditional (Skraup Reaction) Uses glycerol (B35011), o-phenylenediamine (B120857), sulfuric acid High temperature, strong acid Well-established method Use of hazardous oxidizing agents (e.g., arsenic acid), harsh conditions wikipedia.org
Classical Heating Multi-component reaction Reflux for 4-6 hours One-pot synthesis Long reaction times, use of solvents tandfonline.com
Microwave-Assisted (Solvent-Free) Multi-component reaction under microwave irradiation 100-120°C, 2-5 minutes Rapid reaction, high yields, solvent-free, catalyst-free, eco-friendly Requires specialized microwave equipment sciforum.nettandfonline.com

Interdisciplinary Research with Biological and Engineering Sciences

The full potential of this compound will be realized through increased collaboration between chemists, biologists, and engineers. Its inherent properties make it a valuable tool in a wide range of applications that span these disciplines.

In biology and medicine, its derivatives are crucial for developing new therapeutic agents against multidrug-resistant bacteria and cancer. nih.govnih.gov The ability of phenanthroline to chelate metal ions is also exploited in its function as an inhibitor of metalloenzymes, which is a key area of biochemical research. lifesensors.comnih.gov

In the realm of materials science and engineering, 1,10-phenanthroline and its derivatives are critical building blocks for creating advanced functional materials. chemicalbook.com They are used to construct Metal-Organic Frameworks (MOFs), which are highly porous materials with applications in gas storage, separation, and catalysis. rsc.orgnih.gov Fe-phenanthroline-based MOFs, for instance, have been shown to be highly active and recyclable catalysts for challenging organic reactions. rsc.org Furthermore, the unique photophysical properties of phenanthroline-based molecules are harnessed to create sophisticated biosensors and luminescent probes for detecting various analytes. chemicalbook.compreprints.org This synergy between disciplines is essential for translating fundamental chemical knowledge into practical, real-world solutions.

Table 4: Interdisciplinary Applications of 1,10-Phenanthroline

Interdisciplinary Field Role of 1,10-Phenanthroline Specific Example/Outcome Reference(s)
Bioinorganic Chemistry Ligand for creating bioactive metal complexes [Cu(phen)₂(mal)] complex with enhanced cytotoxic activity against human cancer cells. nih.gov
Biochemical Research Metalloenzyme inhibitor Inhibition of zinc-containing JAMM-type isopeptidases for studying ubiquitin chains. lifesensors.com
Materials Science & Engineering Building block for Metal-Organic Frameworks (MOFs) Development of robust Fe-phenanthroline MOFs for recyclable catalysis in C-H amination reactions. rsc.org
Biomedical Engineering Core component of biosensors Use in FET-based biosensors for detecting biomolecules with high sensitivity. preprints.org
Photochemistry / Photonics Ligand for luminescent and photosensitive materials Development of luminescent ruthenium and rhenium complexes for applications in sensing and bioimaging. rsc.orgrsc.org

Q & A

Basic Research Questions

Q. What is the role of 1,10-phenanthroline hydrochloride in iron quantification assays?

  • Methodological Answer : this compound acts as a chelating agent for Fe²+ ions, forming a stable red-orange complex with a molar absorptivity of ~11,000 L·mol⁻¹·cm⁻¹ at 510 nm. In assays, Fe³+ is first reduced to Fe²+ using hydroxylamine hydrochloride (10% w/v), followed by buffering at pH 3–9 (typically with sodium acetate). The complex is quantified via UV-Vis spectrophotometry, enabling iron determination in pharmaceuticals (e.g., polysaccharide iron complexes) and environmental samples .

Q. How should this compound solutions be prepared for spectrophotometric analysis?

  • Methodological Answer :

  • 2 g/L Solution : Dissolve 0.24 g of this compound monohydrate (CAS 3829-86-5) in 100 mL of water with gentle heating if necessary. Use within 24 hours to avoid photodegradation .
  • 5 g/L Buffered Solution : Dissolve 0.6 g in acetic acid-sodium acetate buffer (pH 3) for enhanced stability in Fe²+ assays .
    • Note : The hydrochloride form is preferred over the anhydrous ligand due to improved solubility in aqueous media .

Q. What are the critical purity specifications for this compound in analytical applications?

  • Answer : High-purity (>99%) reagent-grade material is essential to minimize interference. Key specifications include:

  • Melting Point : 224–227°C (decomposition) .
  • Water Content : ≤0.5% (Karl Fischer titration).
  • Heavy Metals : <10 ppm (validated via ICP-MS) .

Advanced Research Questions

Q. How can researchers design a Co(III)-phenanthroline complex for catalytic studies?

  • Methodological Answer :

  • Synthesis : React this compound with CoCl₂·6H₂O in a 2:1 molar ratio in ethanol/water (3:1 v/v) under nitrogen.
  • Characterization : Use single-crystal X-ray diffraction (SC-XRD) to confirm octahedral geometry and FTIR to identify Co–N vibrational modes (~450 cm⁻¹). Electrochemical analysis (cyclic voltammetry) reveals redox activity at E₁/₂ = +0.85 V vs. Ag/AgCl .
  • Applications : Such complexes are explored in water oxidation catalysis and photodynamic therapy .

Q. How to resolve contradictory Fe²+/Fe³+ speciation data in complex matrices using this compound?

  • Methodological Answer :

  • Interference Mitigation : Add 1 mL of 5 M ammonium fluoride to mask Al³+ or Ti⁴+ ions that compete with Fe²+ .
  • pH Optimization : Maintain pH 3.5–4.5 to prevent Fe³+ hydrolysis while ensuring complete Fe²+ chelation .
  • Validation : Cross-validate with ICP-OES or AAS to confirm spectrophotometric results .

Q. What safety protocols are critical when handling this compound in synthetic workflows?

  • Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (R25: Toxic if swallowed) .
  • Storage : Store in argon-sealed containers at 2–8°C to prevent hygroscopic degradation .
  • Waste Disposal : Neutralize with 10% NaOH and incinerate at >850°C to minimize environmental release (R50/53: Hazardous to aquatic life) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.